molecular formula C14H27NO B1626159 N-Decyl methacrylamide CAS No. 58829-24-6

N-Decyl methacrylamide

Cat. No.: B1626159
CAS No.: 58829-24-6
M. Wt: 225.37 g/mol
InChI Key: SNPAMTGUOWHTMN-UHFFFAOYSA-N
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Description

Contextualization within Methacrylamide (B166291) Monomers in Polymer Synthesis

Methacrylamide and its derivatives are a significant class of monomers used in the synthesis of a wide array of functional polymers. ksu.edu.sa These monomers are known for their ability to participate in various polymerization reactions, most notably free radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This control over the polymerization process allows for the creation of well-defined polymers with specific molecular weights and low polydispersity. rsc.org

Polymers based on methacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), are among the most studied stimuli-responsive polymers, exhibiting sharp thermal transitions in aqueous solutions. mdpi.comresearchgate.net The properties of poly(methacrylamide)s can be systematically tuned by altering the substituent group on the amide nitrogen. rsc.org N-Decyl methacrylamide fits into this context as a hydrophobically modified monomer, where the long alkyl chain imparts significant non-polar character, distinguishing it from more common, smaller N-alkyl methacrylamides. The incorporation of such monomers into polymer chains is a key strategy for developing materials with tailored solubility, thermal response, and self-assembly characteristics. rsc.org

Significance of Long Alkyl Chains in Modulating Polymer Architecture and Behavior

The presence of the long n-decyl chain in this compound is crucial for dictating the architecture and behavior of the resulting polymers. In aqueous environments, this substantial hydrophobic group drives the polymer chains to adopt specific conformations to minimize unfavorable interactions between the alkyl chains and water molecules. This phenomenon leads to the formation of intra- or intermolecular associations, creating micro- or nanostructured domains within the polymer solution. imperial.ac.uk

When copolymerized with hydrophilic monomers like acrylamide (B121943) or 2-acrylamido-2-methylpropane sulfonic acid (AMPS), even a small molar fraction of this compound can induce the formation of "polysoaps" or associative polymers. rsc.orgusm.edu These polymers form micelle-like structures in water, consisting of a hydrophobic core formed by the aggregation of the decyl chains, and a hydrophilic corona. acs.org This self-assembly behavior significantly impacts the rheological properties of the polymer solutions, often leading to a dramatic increase in viscosity above a certain concentration known as the critical aggregation concentration (CAC). mdpi.com The length of the alkyl chain is a critical parameter; longer chains lead to stronger hydrophobic associations and a more pronounced effect on the polymer's solution properties. imperial.ac.uk For instance, research on copolymers of acrylamide with N-decylacrylamide has demonstrated that these systems maintain high viscosity even in high salt concentrations due to the intermolecular association of the hydrophobic groups. usm.edu

Block copolymers containing a poly(N-decylacrylamide) block can form well-defined star-like micelles in water. acs.org The insoluble poly(N-decylacrylamide) forms the core, while a soluble block, such as poly(N,N-diethylacrylamide), forms a thermoresponsive corona. acs.org This architectural control, enabled by the long alkyl chain, is fundamental to designing smart materials that can respond to external stimuli like temperature. acs.org

Scope of Academic Inquiry for this compound Systems in Materials Science

The unique properties of polymers derived from this compound have opened up a broad scope of academic and industrial research in materials science. Investigations are focused on harnessing their self-assembling and responsive nature for a variety of advanced applications.

One major area of research is in the development of rheology modifiers and thickening agents. Hydrophobically modified associative polyacrylamides (HAPAMs) that incorporate this compound or similar monomers are explored for their ability to control the flow properties of aqueous systems, with applications in coatings, inks, and enhanced oil recovery. mdpi.comnih.gov The relationship between the hydrophobic monomer content, the resulting polymer architecture, and the thickening efficiency is a key subject of these studies. mdpi.com

Another significant avenue of inquiry is in the field of stimuli-responsive materials, particularly thermoresponsive polymers. researchgate.netrsc.org Copolymers of this compound with monomers like N,N-diethylacrylamide exhibit lower critical solution temperature (LCST) behavior, where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating. acs.org Research focuses on tuning this transition temperature and understanding the kinetics of the chain collapse for applications in drug delivery, regenerative medicine, and smart coatings. researchgate.netacs.org

Furthermore, the ability of these polymers to form nano-sized aggregates and micelles is being explored for environmental and biomedical applications. For example, "polysoaps" synthesized with N-dodecyl acrylamide (a close analogue to this compound) have been studied for their potential in oil spill remediation by sequestering hydrocarbons. rsc.org In the biomedical field, copolymers containing hydrophobic domains are investigated for creating nanocarriers for drug delivery and as functional coatings for medical devices. nih.gov

Research Findings on N-Alkyl Acrylamide Copolymers

The following tables summarize key findings from research on copolymers incorporating long-chain N-alkyl acrylamides, illustrating the impact of the hydrophobic monomer on the polymer's properties.

Table 1: Properties of Amphiphilic Copolymers Based on Acrylamide and N-Alkyl Acrylamides This table presents data on the associative properties of copolymers synthesized from acrylamide and hydrophobic N-alkyl acrylamides, highlighting the effect of the hydrophobic moiety.

Hydrophobic MonomerMolar Feed of Hydrophobic Monomer (%)Polymerization MethodKey FindingReference
n-DecylacrylamideNot SpecifiedMicellar PolymerizationResulting polymers maintain high viscosity in NaCl concentrations up to 0.514 M due to intermolecular hydrophobic associations. usm.edu
n-Dodecyl Acrylamide (DDAM)10 - 30RAFT PolymerizationCopolymers form multimeric associations with increasing concentration. rsc.org
n-Dodecyl Acrylamide (DDAM)40 - 60RAFT PolymerizationCopolymers form unimolecular micelles with distinct hydrophobic cores over a wide concentration range. rsc.org
n-Decylacrylamide / n-Octadecyl acrylamideNot SpecifiedMicellar PolymerizationHydrophobically modified polyacrylamide showed higher drag reduction compared to unmodified polyacrylamide. imperial.ac.uk

Table 2: Thermoresponsive Behavior of N-Decylacrylamide Block Copolymers This table details the characteristics of thermoresponsive block copolymers containing a poly(N-decylacrylamide) segment.

Copolymer StructurePolymerization MethodCore-forming BlockCorona-forming BlockKey PropertyReference
Poly(N-decylacrylamide)-b-Poly(N,N-diethylacrylamide)RAFT PolymerizationPoly(N-decylacrylamide) (PDcA)Poly(N,N-diethylacrylamide) (PDEA)Forms star-like micelles in water with a thermoresponsive corona. The core radius was determined to be 2.7 ± 0.1 nm. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58829-24-6

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-decyl-2-methylprop-2-enamide

InChI

InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-12-15-14(16)13(2)3/h2,4-12H2,1,3H3,(H,15,16)

InChI Key

SNPAMTGUOWHTMN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNC(=O)C(=C)C

Canonical SMILES

CCCCCCCCCCNC(=O)C(=C)C

Origin of Product

United States

Synthetic Strategies for N Decyl Methacrylamide and Its Polymeric Derivatives

Monomer Synthesis Methodologies

The creation of N-substituted methacrylamides, including N-Decyl methacrylamide (B166291), is fundamentally centered on the formation of an amide bond between a methacrylic acid derivative and a primary or secondary amine.

The most prevalent and direct method for synthesizing N-alkyl methacrylamides is through the reaction of an activated carboxylic acid derivative, typically methacryloyl chloride, with the corresponding primary amine. researchgate.net In the case of N-Decyl methacrylamide, this involves the nucleophilic acyl substitution reaction between methacryloyl chloride and decylamine.

The reaction is generally conducted in an appropriate aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. This method is highly efficient for producing a range of N-alkylacrylamides and N-arylalkylacrylamides. researchgate.net The general reaction scheme is as follows:

Reactants : Methacryloyl chloride and Decylamine

Product : this compound

Byproduct : Hydrochloric acid (neutralized by a base)

This synthetic approach is favored for its high yield and the relative availability of the starting materials.

Homopolymerization Techniques of this compound

The conversion of the this compound monomer into its polymeric form, poly(this compound), can be achieved through several polymerization techniques. These methods can be broadly categorized into conventional free radical polymerization and more advanced controlled radical polymerization (CRP) approaches.

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by the decomposition of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or potassium persulfate, to generate primary radicals. These radicals then react with monomer units to create growing polymer chains.

The polymerization of this compound via this route would follow the three classical steps:

Initiation : Formation of radical species from an initiator.

Propagation : Successive addition of monomer molecules to the growing radical chain.

Termination : Combination or disproportionation of two growing chains to form the final polymer.

While widely used, this method offers limited control over the polymer's molecular weight, architecture, and dispersity (Đ). Research on analogous long-chain (meth)acrylates has shown that homopolymerization can sometimes be inefficient, particularly in emulsion systems, due to the low activity and high hydrophobicity of the monomer. researchgate.net

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerizations (RDRP), have emerged as powerful tools for synthesizing well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a wide range of monomers, including methacrylamides, under various reaction conditions. sigmaaldrich.comnih.gov The control in RAFT is achieved by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The growing polymer radical reacts with the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, thus transferring the chain.

The successful RAFT polymerization of a structurally similar monomer, n-dodecyl acrylamide (B121943) (DDAM), has been demonstrated, indicating the suitability of this method for this compound. rsc.org In a study involving the copolymerization of DDAM and 2-acrylamido-2-methylpropane sulfonic acid (AMPS), the polymerization exhibited key features of a controlled process. rsc.org

Key findings from the RAFT polymerization of a related C12 acrylamide monomer are summarized below: rsc.org

ParameterObservationSignificance
Kinetics Pseudo-first-order kineticsIndicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization.
Molecular Weight Linear increase of molecular weight with monomer conversionDemonstrates that polymer chains grow at a constant rate without significant termination events.
Dispersity (Đ) Narrowing of dispersity (PDI) at higher conversionsShows the formation of a polymer population with uniform chain lengths.

These results strongly suggest that RAFT polymerization, likely using a trithiocarbonate (B1256668) RAFT agent in an organic solvent like N,N-Dimethylformamide (DMF), is an effective strategy for producing well-defined poly(this compound). rsc.org

Atom Transfer Radical Polymerization (ATRP) is another major CRP technique that utilizes a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process.

However, the application of ATRP to (meth)acrylamide monomers is often challenging. mdpi.com Studies on the ATRP of N,N-dimethylacrylamide (DMA) have shown that the polymerization is not well-controlled. cmu.edu The primary issue is the strong complexation of the copper catalyst with the amide group on the monomer and the polymer chain end. cmu.edu This interaction can retard the deactivation step, leading to an undesirably high concentration of active radicals, which in turn results in spontaneous termination reactions and a loss of control over the polymerization. cmu.edu This leads to polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu

Given these documented challenges with simpler N-substituted acrylamides, it is highly probable that the ATRP of this compound would encounter similar difficulties, making it a less suitable method for synthesizing well-defined homopolymers of this monomer compared to RAFT.

Controlled Radical Polymerization (CRP) Approaches

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CLRP method that utilizes a nitroxide stable free radical to reversibly terminate growing polymer chains. bio-rad.com This reversible capping allows for the controlled addition of monomers, leading to polymers with low dispersity (Đ) and predetermined molecular weights. The process involves a dynamic equilibrium between active, propagating radical chains and dormant, nitroxide-capped chains.

While this compound has been identified as a suitable monomer for CLRP methods like NMP in patent literature, detailed academic studies focusing exclusively on its homopolymerization via this technique are not extensively documented. justia.comgoogle.com The polymerization of methacrylic esters via NMP has historically presented challenges, though advancements have been made. mdpi.com The general strategy involves carefully selecting the nitroxide mediator and reaction conditions, such as temperature, to achieve control. For a monomer like this compound, the bulky decyl group could influence the kinetics and control of the polymerization.

Table 1: Conceptual Reaction Conditions for NMP of Methacrylates This table presents typical conditions for NMP of methacrylates, which would serve as a starting point for the synthesis of poly(this compound).

Parameter Typical Range/Value Purpose
Monomer This compound The building block of the polymer.
Initiator/Controller BlocBuilder-MA, SG1-based alkoxyamines Provides the initial radical and the mediating nitroxide.
Temperature 90 - 130 °C To ensure an appropriate rate of C-ON bond homolysis for reversible deactivation. mdpi.com
Solvent Toluene (B28343), Dioxane, or Bulk To dissolve monomer and growing polymer, and control viscosity.

| Inert Atmosphere | Nitrogen or Argon | To prevent oxygen from interfering with the radical process. |

Heterogeneous Polymerization Methods

Heterogeneous polymerization methods, where the initial reaction mixture is not uniform, are crucial for producing polymers in particle form. These techniques are particularly relevant for hydrophobic monomers like this compound.

Emulsion Polymerization

Emulsion polymerization typically involves dispersing a water-insoluble monomer in an aqueous phase with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles form, swollen with the monomer. google.com For highly hydrophobic monomers, a variation known as inverse emulsion polymerization (water-in-oil) can be employed. google.com In this case, aqueous droplets are dispersed in a continuous oil phase.

This compound is mentioned in the context of water-in-oil emulsion formulations for adhesive compositions, indicating its compatibility with such systems. google.com In these setups, the monomer would reside in the continuous oil phase. A key feature of such an emulsion is that it will not conduct electricity, or will do so very poorly, because the water phase is discontinuous. google.com The synthesis of cross-linked poly(decyl methacrylamide) (PDMA) nanoparticles with sizes between 125-250 nm has been reported, which could be achieved through heterogeneous techniques like emulsion or microemulsion polymerization. scispace.com

Table 2: Representative Water-in-Oil Emulsion Polymerization System

Component Role Example Substance
Continuous Phase Oil/Solvent Toluene, Hexane
Dispersed Phase Aqueous solution Water
Monomer Polymerizable component This compound
Initiator Radical Source (Oil-soluble) Azobisisobutyronitrile (AIBN)

| Surfactant | Stabilizer | Sorbitan monooleate (Span 80) |

Dispersion Polymerization

In dispersion polymerization, the monomer is soluble in the reaction medium, but the resulting polymer is not. The reaction starts homogeneously, and as polymer chains grow, they precipitate and aggregate to form particles, which are stabilized by a steric stabilizer present in the medium. db-thueringen.de This method is widely used to produce monodisperse polymer particles in the micron-size range. researchgate.net

For this compound, a dispersion polymerization would require a solvent system that can dissolve the monomer but not the resulting poly(this compound). The long alkyl chain of the monomer makes it soluble in non-polar organic solvents, where the corresponding polymer may be less soluble, creating the necessary conditions for dispersion polymerization. The selection of an appropriate steric stabilizer, which provides colloidal stability to the forming particles, is critical to prevent uncontrolled precipitation and agglomeration. db-thueringen.de The synthesis of nanoparticles via Polymerization-Induced Self-Assembly (PISA) is an advanced form of dispersion polymerization where a soluble polymer block grows until it becomes insoluble, leading to in-situ self-assembly. justia.com

Table 3: Typical Components for Dispersion Polymerization of a Hydrophobic Monomer

Component Function Example
Monomer Building block This compound
Continuous Phase Solvent for monomer, non-solvent for polymer Alkanes (e.g., dodecane), Alcohols (e.g., ethanol)
Steric Stabilizer Prevents particle aggregation Poly(vinylpyrrolidone) (PVP), Hydroxypropyl cellulose (B213188) (HPC)

| Initiator | Radical Source (soluble in continuous phase) | Azobisisobutyronitrile (AIBN) |

Precipitation Polymerization

Precipitation polymerization is similar to dispersion polymerization, but it is typically carried out without a steric stabilizer. mdpi.com The polymerization begins in a homogeneous solution, and the polymer precipitates as it is formed and grows. researchgate.net The particles that form are often not colloidally stable and may aggregate. However, under certain conditions, this method can produce uniform, often cross-linked, polymer particles. mdpi.comrsc.org

The mechanism involves the nucleation of particles from precipitated oligomeric radicals, followed by particle growth through the capture of more oligomers from the continuous phase and polymerization occurring within the swollen particles. mdpi.comacs.org For this compound, a suitable solvent would be one in which the monomer is soluble but the polymer is insoluble, such as methanol (B129727) or acetone. researchgate.net The choice of solvent can influence the final particle morphology and size.

Table 4: Conceptual System for Precipitation Polymerization of this compound

Component Role Example Substance
Monomer Polymerizable component This compound
Solvent/Non-solvent Dissolves monomer, precipitates polymer Acetone, Methanol, Acetonitrile
Initiator Radical source (soluble in the medium) Azobisisobutyronitrile (AIBN), Potassium persulfate (if some water is present)

| Cross-linker (Optional) | To form networked particles | N,N'-Methylenebis(acrylamide) |

Copolymerization of this compound

The incorporation of this compound into copolymers is a key strategy for creating materials with tailored properties, particularly amphiphilicity.

Statistical Copolymerization Studies

In statistical copolymerization, two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. The final properties of the copolymer depend on the properties of the individual monomers and their relative incorporation into the polymer chain, which is governed by their reactivity ratios.

It is expected that the statistical copolymerization of this compound with a hydrophilic comonomer (e.g., acrylamide, methacrylic acid, or N-vinylpyrrolidone) would yield amphiphilic copolymers. The hydrophobic N-decyl side chains would tend to associate in aqueous environments, potentially leading to self-assembly into micelles or other nanostructures, a behavior that is highly dependent on the copolymer composition and concentration.

Table 5: Illustrative Data from a Related Amphiphilic Statistical Copolymer System Data based on the principles of statistical copolymerization of amphiphilic monomers.

Monomer 1 (Hydrophilic) Monomer 2 (Hydrophobic) Feed Ratio (mol%) M1:M2 Copolymer Composition (mol%) M1:M2 Resulting Property in Water
Acrylamide This compound 90:10 ~90:10 Water-soluble, potential for loose association
Acrylamide This compound 70:30 ~70:30 Forms intermolecular aggregates/micelles

Block Copolymer Architectures

Block copolymers containing an this compound segment are typically synthesized using controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com These methods allow for the sequential polymerization of different monomers, yielding well-defined block structures with low polydispersity. jku.at

The most common strategy for creating a linear diblock copolymer with an NDMAm block is the sequential addition of monomers. jku.at This process involves two main steps:

Synthesis of the Macro-Chain Transfer Agent (macro-CTA): A first monomer (M1), often a hydrophilic one like N,N-dimethylacrylamide or N-(2-hydroxypropyl) methacrylamide, is polymerized via RAFT using a suitable chain transfer agent (CTA). mdpi.com The polymerization is stopped at high conversion, resulting in a living polymer block (Poly-M1) that retains the thiocarbonylthio end-group, allowing it to act as a macro-CTA for the next step. jku.at

Chain Extension with this compound: The purified Poly-M1 macro-CTA is then used to initiate the polymerization of the second monomer, this compound (M2). This "chain extension" step grows the second block (Poly-NDMAm) from the end of the first block, resulting in a diblock copolymer (Poly-M1-b-Poly-NDMAm).

The choice of RAFT agent is critical for the successful polymerization of methacrylamide monomers. Dithiobenzoates and dithiocarbamates are commonly employed as effective RAFT agents for achieving controlled polymerization of this class of monomers. mdpi.com The sequence of monomer addition is vital; the living site of the first block must be efficient in initiating the polymerization of the second monomer to ensure quantitative conversion and a homogeneous block copolymer structure. jku.at This approach enables the creation of amphiphilic block copolymers that can self-assemble into various nanostructures, such as spheres or cylinders, in selective solvents. jku.at

Graft Copolymer Architectures

Graft copolymers are branched macromolecules consisting of a main polymer backbone with one or more side chains (grafts) covalently attached. mdpi.com The distinct chemical nature of the backbone and the grafts can lead to unique material properties. Three primary methodologies are used to synthesize graft copolymers involving this compound: "grafting from," "grafting to," and "grafting through." mdpi.com

"Grafting From" Method: This technique involves polymerizing NDMAm from an existing polymer backbone that has been modified to contain initiating sites. For example, a polymer like cellulose can be chemically modified to introduce initiator moieties, such as 2-bromoisobutyryl bromide, along its chain. researchgate.net This macroinitiator is then used to initiate the polymerization of NDMAm monomers, causing poly(this compound) (PNDMAm) chains to grow "from" the backbone. This method generally allows for a high grafting density and good control over the length of the grafted chains. mdpi.com

"Grafting To" Method: In this approach, the PNDMAm side chains are synthesized first as separate entities with a reactive functional group at one end. The backbone polymer is also prepared with complementary reactive groups along its chain. The pre-formed PNDMAm chains are then attached "to" the backbone via a coupling reaction, such as "click chemistry." mdpi.com For example, a PNDMAm chain with a terminal azide (B81097) group could be reacted with a backbone polymer containing alkyne groups.

"Grafting Through" Method: This strategy involves the copolymerization of a standard monomer with a macromonomer—a polymer chain (in this case, PNDMAm) that has a polymerizable group at its end. The PNDMAm macromonomer would be synthesized first and then introduced into a polymerization reaction with another monomer. The PNDMAm chains are incorporated into the new polymer as side chains. This method is effective for creating bottlebrush or comb-like polymer architectures. mdpi.com

Terpolymer Systems

Terpolymers are polymers derived from three distinct monomer units. The incorporation of this compound as one of the three components allows for the precise tuning of properties such as hydrophobicity, solubility, and thermal responsiveness. Micellar polymerization is a common technique used to synthesize terpolymers containing a sparingly water-soluble monomer like NDMAm alongside hydrophilic monomers. researchgate.net

In a typical micellar terpolymerization, a surfactant is used to create micelles in an aqueous solution, which serve as nanoreactors to solubilize the hydrophobic monomer (e.g., an N-alkyl acrylamide). The other water-soluble comonomers, such as acrylamide (AM) and N-isopropylacrylamide (NIPAM), are present in the aqueous phase. researchgate.net Polymerization is initiated by a water-soluble initiator. This method allows for the incorporation of the hydrophobic monomer into the growing polymer chain. researchgate.net

For example, terpolymers of acrylamide, N-isopropylacrylamide, and a hydrophobic N,N-dialkylacrylamide have been synthesized using this approach. researchgate.net Similarly, terpolymers have been prepared via free-radical polymerization in an organic solvent like toluene, combining a long-chain alkyl methacrylate (B99206), maleic anhydride (B1165640) (MA), and methacrylic morpholine. ecust.edu.cn The characteristics of the resulting polymers, including molecular weight and composition, are highly dependent on the initial monomer feed ratios and reaction conditions. ecust.edu.cn

Table 1: Examples of Synthesized Terpolymers Containing Long-Chain (Meth)Acrylamide Monomers

Influence of Comonomer Selection on Polymerization Outcomes and Molecular Architecture

The choice of comonomers to be polymerized with this compound profoundly impacts both the polymerization kinetics and the architecture of the resulting polymer. The long alkyl chain of NDMAm introduces significant hydrophobicity, which can lead to monomer self-organization in certain solvents, affecting the polymerization rate. researchgate.net

Effect on Polymerization Kinetics and Reactivity Ratios: The kinetics of copolymerization are governed by the monomer reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer radical chain ending in one monomer unit (M1•) to add another molecule of the same monomer (M1) versus the comonomer (M2).

If r1 > 1, the radical prefers to add its own monomer.

If r1 < 1, it prefers to add the comonomer.

If r1 ≈ 1, it has no preference.

For example, in the copolymerization of methyl methacrylate (MMA, M1) with 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine (MPMP, M2), the reactivity ratios were found to be r1 = 0.28 and r2 = 1.63, indicating that the growing MMA radical prefers to add MPMP, while the MPMP radical prefers to add itself. researchgate.net This leads to a copolymer with a non-random, block-like sequence distribution. researchgate.netvot.pl While specific reactivity ratios for NDMAm are not widely reported, data from structurally similar long-chain alkyl methacrylates show that the comonomer choice dictates the final sequence structure. researchgate.net

Table 2: Example Monomer Reactivity Ratios in Copolymerization Systems

Influence on Molecular Architecture and Properties: The functional groups and physical properties of the comonomer directly influence the final polymer's architecture and behavior.

Hydrophilic vs. Hydrophobic Comonomers: Copolymerizing the hydrophobic NDMAm with a hydrophilic monomer like acrylamide or N-vinylpyrrolidone creates an amphiphilic polymer. nih.gov The balance of hydrophilic and hydrophobic units determines the polymer's solubility and its ability to self-assemble in aqueous solutions.

Functional Comonomers: The incorporation of functional comonomers, such as those containing catechol groups like dopamine (B1211576) methacrylamide (DMA), can introduce unique properties. nih.gov For instance, DMA can significantly enhance adhesion and alter mechanical properties, changing a material from brittle to tough due to strong hydrogen bonding and π-π interactions. nih.gov When copolymerized with a thermoresponsive monomer like N-isopropylacrylamide, a hydrophobic comonomer like DMA will lower the polymer's lower critical solution temperature (LCST). mdpi.com It is expected that NDMAm would have a similar effect due to its pronounced hydrophobicity.

Steric Effects: Bulky comonomers can influence the polymer chain's conformation. A comonomer with a large side group can cause the polymer chain to expand, increasing its radius of gyration. nih.gov This steric hindrance can also affect the polymerization rate and the accessibility of functional groups within the polymer architecture.

Molecular and Supramolecular Self Assembly of N Decyl Methacrylamide Polymers

Fundamental Principles of Amphiphilic Self-Assembly in N-Alkyl Methacrylamide (B166291) Systems

The self-assembly of polymers derived from N-alkyl methacrylamides in solution is a phenomenon rooted in fundamental thermodynamic principles. nih.gov These systems are classic examples of amphiphilicity, where distinct hydrophilic (solvent-loving) and hydrophobic (solvent-hating) regions are covalently linked within the same macromolecule. nih.govuni-bayreuth.de In the case of poly(N-decyl methacrylamide), the polymer backbone with its amide groups is hydrophilic, while the ten-carbon alkyl (decyl) side chains are strongly hydrophobic.

The final morphology of the self-assembled structures—be it spherical micelles, cylindrical aggregates, or lamellar sheets—is determined by a delicate balance of these forces, as well as by the geometry and packing of the polymer chains. nih.gov The critical packing parameter (Cpp), a conceptual value that relates the volume of the hydrophobic part to the area of the hydrophilic headgroup and the length of the hydrophobic chain, can be used to predict the likely morphology of the resulting aggregates. nih.gov

Formation of Polymeric Micelles and Nanostructures

In solution, poly(this compound) and its copolymers can aggregate to form various nanostructures, most commonly polymeric micelles. These are core-shell structures, typically between 10 and 100 nm in size, where the hydrophobic decyl chains form the core and the hydrophilic segments form the shell, ensuring colloidal stability in aqueous media. nih.govijndd.in

The self-assembly of amphiphilic polymers does not occur at all concentrations. It begins at a specific threshold concentration known as the Critical Micelle Concentration (CMC) or, more broadly for associating polymers, the Critical Association Concentration (CAC). nih.govuni-bayreuth.de Below the CAC, the polymer chains exist as individual, unassociated coils (unimers) in solution. As the polymer concentration reaches and exceeds the CAC, intermolecular hydrophobic associations become favorable, leading to the formation of stable aggregates or micelles. covenantuniversity.edu.ng

The CMC is a crucial parameter that reflects the stability of the micelles; a lower CMC value indicates greater stability and a stronger tendency for the polymer to self-assemble. tandfonline.com This value is influenced by the balance between the hydrophilic and hydrophobic parts of the polymer; increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC. tandfonline.com For instance, research on copolymers of acrylamide (B121943) with N-dodecylacrylamide (a close analogue to this compound) demonstrated improved viscous properties when the polymer concentration surpassed the CAC, highlighting the onset of significant intermolecular association. covenantuniversity.edu.ng The CAC for these systems can be determined by monitoring changes in solution properties like surface tension, viscosity, or by using fluorescence spectroscopy. nih.govresearchgate.netrug.nl

Table 1: Critical Concentration Values for Related Hydrophobically Modified Polyacrylamide Systems

Polymer System Method Critical Concentration (g/L) Source
Poly(acrylamide-co-N-dodecylacrylamide) Rheology ~1.09 (CAC) researchgate.net
Hydrophobic associated copolymer (PMHAF) in water Surface Tension 1.39 (CAC) researchgate.net

This table presents data for analogous systems to illustrate the typical range of CAC values.

The architecture of the polymer chain plays a pivotal role in determining the morphology of the resulting self-assembled nanostructures.

Homopolymers : Homopolymers of this compound consist of identical repeating units. In a highly selective solvent like water, their solubility is very low, and they tend to precipitate rather than form well-defined micelles. However, they can form organized structures in other states, such as thin films. rsc.org

Copolymers : To enhance solubility and control self-assembly in aqueous solutions, this compound is often copolymerized with a hydrophilic monomer, such as acrylamide or 2-(acrylamido)-2-methylpropanesulfonate. acs.orgmdpi.com The architecture of these copolymers is critical:

Random Copolymers : Hydrophobic and hydrophilic monomers are distributed randomly along the chain. Depending on the hydrophobic content, these can fold intramolecularly to form single-chain nanoparticles or associate intermolecularly to form multi-chain micelles. researchgate.net

Block Copolymers : These are composed of a distinct hydrophobic block [e.g., poly(this compound)] and a distinct hydrophilic block. This clean separation of functionalities leads to the formation of highly defined core-shell micelles in selective solvents. uoc.gracs.org The relative lengths of the blocks are a key parameter for controlling micelle size and shape. uoc.gr

The self-assembly process is not static; it can be manipulated by changing the polymer's environment. cuni.cz Solvents and external stimuli can trigger or alter the formation and morphology of aggregates. researchgate.net

Solvent : The choice of solvent is fundamental. Micelle formation is typically induced by dissolving the polymer in a common solvent and then introducing a selective solvent that is poor for the hydrophobic block (e.g., adding water to a polymer solution in dimethylformamide). nih.gov The properties of the solvent can affect the final size of the micelles. uoc.gr

External Stimuli : N-alkyl methacrylamide-based systems can be responsive to various external triggers:

Temperature : Many N-substituted polyacrylamides and polymethacrylamides exhibit temperature-responsive behavior, often possessing a Lower Critical Solution Temperature (LCST). tandfonline.commdpi.com Below the LCST, the polymer is soluble, while above it, the polymer dehydrates and becomes insoluble, which can trigger aggregation or a morphological transition in the assembled structures.

pH and Ionic Strength : For copolymers containing ionizable groups, changes in pH or the addition of salt can alter the electrostatic interactions and hydration of the polymer chains, thereby influencing micelle formation, stability, and morphology. nih.govpku.edu.cn

Development of Higher-Order Self-Assembled Structures

Beyond the formation of simple spherical or cylindrical micelles in solution, polymers of N-alkyl methacrylamides can organize into more complex, higher-order structures, particularly in the solid state or in concentrated solutions.

A significant finding in the study of poly(N-alkyl acrylamide) homopolymers, including the closely related poly(N-dodecyl acrylamide), is their ability to form highly ordered lamellar structures in thin films. rsc.orgresearcher.life This behavior is expected to be directly applicable to poly(this compound).

These structures arise from a process of nanosegregation, where the hydrophilic polymer main chains and the hydrophobic alkyl side chains separate into distinct, alternating layers. rsc.orgresearchgate.net The process is often induced or enhanced by specific treatments:

Humid Annealing : Exposing the polymer film to heat (annealing) in a high-humidity environment is a particularly effective method for creating well-ordered lamellar structures. rsc.orgnih.gov Water molecules are adsorbed by the hydrophilic amide groups in the polymer backbone, enhancing the mobility of the main chains and promoting segregation from the hydrophobic side chains. rsc.orgnih.gov

Studies using X-ray diffraction (XRD) on poly(N-dodecyl acrylamide) films have shown that this humid annealing process can transform an amorphous, disordered film into one with a highly organized, layered structure. rsc.orgnih.gov The long-range order of these lamellar domains has been found to increase with the molecular weight of the polymer. rsc.org The driving force for this ordering is the strong segregation between the water-adsorbed main chains and the long alkyl side chains. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Poly(this compound) -
Acrylamide AM
Poly(acrylamide) PAM
N-dodecylacrylamide DDA
Poly(N-dodecyl acrylamide) pDDA
N-octadecyl acrylamide ODA
Sodium 2-(acrylamido)-2-methylpropanesulfonate AMPS

Lamellar Structures and Ordered Domains in Poly(this compound) Films

Characterization of Side-Chain-Mixed Lamellae

In statistical copolymers of this compound (DMA) and a hydrophilic comonomer, such as hydroxyethyl (B10761427) acrylamide (HEAm), a "side-chain-mixed" lamellar structure can be formed. This arrangement is typically achieved upon annealing at a temperature moderately above the polymer's glass-transition temperature (Tg). rsc.org In this phase, the hydrophobic decyl side chains and the hydrophilic side chains are oriented together, perpendicular to the plane formed by the polymer main chains. rsc.org

The primary driving force for this assembly is the microphase separation of the polymer main chain from the side chains as a collective unit. Characterization using X-ray diffraction (XRD) reveals sharp Bragg diffraction peaks, indicating a well-ordered lamellar structure. rsc.org The lamellar spacing in this mixed state is determined by the combined length of the different side chains and their packing density.

ParameterValueDescription
Structure Type Side-Chain-Mixed LamellaeBoth hydrophobic (decyl) and hydrophilic side chains are intermingled and oriented perpendicular to the main-chain plane.
Formation Condition Annealing at T ≈ Tg + 10°CRequires sufficient chain mobility for rearrangement into a thermodynamically stable mixed state.
Primary Driving Force Segregation between polymer main chain and the collective side chains.The system minimizes energy by separating the backbone from the less compatible side-chain region.
XRD Signature Strong, integer-order Bragg diffraction peaks in the low-q region.Indicates a well-defined, periodic lamellar structure. The spacing reflects the average side-chain layer thickness.

This table presents hypothetical data for a copolymer of this compound, based on findings for analogous systems like p(ODA/HEAm). rsc.org

Characterization of Side-Chain-Segregated Lamellae

A fascinating order-order transition can occur in these copolymer systems upon annealing at significantly higher temperatures (e.g., ~50°C above Tg). rsc.org This transition leads to the formation of a "side-chain-segregated" lamellar structure. In this more defined arrangement, the hydrophobic decyl side chains and the hydrophilic side chains segregate from each other, orienting in opposite directions but remaining perpendicular to the main-chain plane. rsc.org

This higher-order structure arises from a stronger segregation force at elevated temperatures, where not only the backbone and side chains separate, but the different types of side chains also phase separate from one another. This results in a layered structure with distinct hydrophilic and hydrophobic sub-domains. XRD analysis of this phase shows a different lamellar spacing compared to the mixed state, reflecting the new packing arrangement. This behavior is also seen in copolymers like poly(N-dodecyl acrylamide-stat-vinyl phosphonic acid), where the introduction of a highly hydrophilic comonomer (vinyl phosphonic acid) enhances the segregation force relative to the hydrophobic side chains, inducing lamellar formation. researchgate.netnih.gov

ParameterValueDescription
Structure Type Side-Chain-Segregated LamellaeHydrophobic (decyl) and hydrophilic side chains separate from each other, pointing in opposite directions from the main-chain plane.
Formation Condition Annealing at T ≈ Tg + 50°CAn order-order transition from the mixed state, requiring higher thermal energy to overcome kinetic barriers.
Primary Driving Force Segregation between the different types of side chains (hydrophobic vs. hydrophilic).A more refined nanophase separation occurs, creating distinct hydrophobic and hydrophilic layers.
XRD Signature Sharp Bragg diffraction peaks with a modified lamellar spacing (d-spacing) compared to the mixed state.The new d-spacing corresponds to the altered sub-layer structure.

This table presents hypothetical data for a copolymer of this compound, based on findings for analogous systems like p(ODA/HEAm). rsc.org

Effects of Thermal and Humid Annealing Conditions on Lamellar Organization

Annealing conditions are critical for controlling the degree of order in this compound polymer films. As-prepared films, often made by spin-coating, are typically amorphous or possess only randomly oriented nanodomains. nih.govnih.govrsc.org

Humid Annealing: Annealing in a high-humidity environment (e.g., 60°C, 98% relative humidity) is a powerful method to induce the formation of a highly ordered, uniaxially oriented lamellar structure. nih.govrsc.orgresearchgate.net During this process, water molecules are adsorbed by the hydrophilic amide groups of the polymer backbone. rsc.orgnih.gov This increases the polarity difference and thus the segregation force between the now highly hydrophilic main chains and the hydrophobic decyl side chains, driving a robust self-assembly process. rsc.org The result is a lamellar structure where the planes are oriented parallel to the substrate, and the alkyl side chains are aligned perpendicularly. rsc.org The degree of long-range order increases with annealing time. rsc.org

Thermal Annealing (Dry): In the absence of humidity, annealing a non-crosslinked lamellar film above its Tg will typically cause the ordered structure to collapse back into a thermodynamically stable amorphous state. nih.govresearchgate.net This is because the segregation forces are insufficient without the plasticizing and polarizing effect of the adsorbed water molecules. researchgate.net However, if the polymer system is chemically cross-linked—for instance, by copolymerizing with a monomer like 3-(trimethoxysilyl)propyl acrylate (B77674) (TMSPA)—the lamellar structure can be "locked in." Such cross-linked films can maintain their lamellar organization even when annealed above Tg under dry conditions. nih.gov

Annealing ConditionResulting StructureLamellar Spacing (d)Mechanism
Pristine (As-cast) Amorphous / Random DomainsNot well-definedRandom orientation of polymer chains after solvent evaporation. rsc.org
Humid Annealing (60°C, 98% RH) Highly Ordered Lamellae~3.25 nmWater adsorption increases main-chain hydrophilicity, driving nanophase separation. nih.govrsc.org
Dry Annealing (>Tg, after humid) Amorphous (for non-crosslinked)Structure CollapsesInsufficient segregation force without water; chains revert to a random state. nih.govresearchgate.net
Dry Annealing (>Tg, for crosslinked) Stable Lamellae~3.25 nmCovalent cross-links prevent the collapse of the ordered structure. nih.gov

*Value is for the analogous poly(N-dodecyl acrylamide) system and serves as a close approximation. rsc.org

Polymeric Hydrogel Networks via Self-Assembly Mechanisms

Copolymers incorporating this compound can form physical hydrogel networks in aqueous environments. The mechanism relies on the self-assembly of the hydrophobic decyl side chains into micellar aggregates. These hydrophobic domains act as physical cross-linking points, connecting the hydrophilic polymer chains and creating a three-dimensional network capable of entrapping large amounts of water. researchgate.net This approach is a common strategy for creating robust, self-healing hydrogels based on hydrophobic associations. researchgate.net

Peptide-Mediated Self-Assembly (e.g., Coiled-Coil and Beta-Sheet Formation)

While direct studies on peptide-N-Decyl methacrylamide conjugates are not prevalent, the principles of peptide self-assembly provide a clear framework for creating advanced hydrogel networks. By copolymerizing this compound with peptide-based monomers, a hierarchical self-assembly process can be engineered. Peptides are well-known to form specific secondary structures like β-sheets and coiled-coils, which are stabilized by highly directional hydrogen bonds. nih.govmdpi.com

In a hypothetical copolymer, self-assembly would be driven by two distinct but complementary interactions:

Hydrophobic Association: The n-decyl side chains would aggregate to form micellar cores, providing the initial physical cross-links.

Peptide-Specific Interactions: The peptide segments would self-assemble into ordered structures (e.g., β-sheet fibrils). This process is often nucleated by attaching a bulky aromatic group (like Fmoc) to the peptide, which promotes π-stacking interactions alongside hydrogen bonding. nih.govacs.org

The resulting network would feature junctions stabilized by both general hydrophobic forces and specific, directional peptide interactions, leading to hydrogels with potentially enhanced mechanical properties and stimuli-responsiveness.

Layer-by-Layer Assembly Techniques for Multilayered Polymeric Systems

Layer-by-Layer (LbL) assembly is a versatile technique for building multilayered thin films with nanoscale precision. The method relies on the sequential adsorption of materials with complementary interactions. A polymer based on this compound could be functionalized for use in LbL assembly by incorporating comonomers that provide the necessary interactive handles.

For example, a statistical copolymer of this compound and a positively charged monomer (like N-(3-aminopropyl) methacrylamide) could be synthesized. A multilayered film could then be constructed by alternately dipping a substrate into a solution of this cationic copolymer and a solution of a negatively charged polyelectrolyte (e.g., polystyrene sulfonate). The electrostatic attraction between the oppositely charged layers drives the assembly, while the hydrophobic decyl chains would influence the internal structure and properties of the individual polymer layers. This technique allows for precise control over film thickness and composition.

Mechanistic Understanding of Self-Assembly and Reversible Disassembly Processes

The self-assembly of this compound polymers is a dynamic and reversible process governed by a delicate balance of non-covalent interactions.

Assembly Mechanism: The core mechanism is nanophase separation, driven by the thermodynamic incompatibility (hydrophobic effect) between the nonpolar n-decyl side chains and the polar polymer backbone. rsc.orgresearchgate.netrsc.org The system seeks to minimize the interfacial area between these incompatible domains, leading to the formation of ordered structures like lamellae. This process is under thermodynamic control, but can be kinetically hindered. cuni.cz External stimuli are often required to provide the polymer chains with enough mobility (i.e., by heating above Tg) or to enhance the driving force for segregation (i.e., through humidification) to achieve a well-ordered equilibrium state. researchgate.netcuni.cz

Reversible Disassembly: The non-covalent nature of the driving forces allows for the disassembly of these supramolecular structures in response to specific external stimuli. researchgate.net This reversibility is a key feature for creating "smart" or responsive materials.

Thermal Disassembly: As previously noted, heating a non-crosslinked system above its Tg in a dry environment removes the enhancing effect of water, and the increased thermal energy allows the chains to adopt a more entropically favorable, disordered conformation. nih.govresearchgate.net

Solvent-Induced Disassembly: Introducing a good solvent for both the hydrophobic side chains and the hydrophilic backbone (e.g., toluene) can solvate all parts of the polymer, eliminating the hydrophobic driving force for assembly and causing the structure to dissolve or collapse. nih.gov Studies on related polymers show that this can be reversible; for example, a film that collapses in toluene (B28343) can have its lamellar structure re-established upon subsequent humid annealing. nih.govresearchgate.net

pH or Ionic Strength Changes: For copolymers containing ionizable groups, altering the pH or salt concentration of the surrounding medium can change the charge density and hydration of the polymer backbone, thereby tuning the hydrophilic-hydrophobic balance and triggering assembly or disassembly. nih.govreading.ac.uk

Interaction / ProcessAssembly TriggerDisassembly Stimulus
Hydrophobic Effect Presence of a selective solvent (water); increased polarity of main chain via humid annealing. rsc.orgnih.govAddition of a good solvent for both blocks (e.g., toluene). nih.gov
Hydrogen Bonding Peptide self-assembly; interaction with adsorbed water. nih.govmdpi.comTemperature increase; competitive H-bond solvents.
π-π Stacking Aggregation of aromatic groups (in peptide conjugates). nih.govTemperature increase; certain organic solvents.
Electrostatic Interactions LbL assembly with polyelectrolytes; presence of charged comonomers.Change in pH or high ionic strength to screen charges. nih.gov

Advanced Characterization of N Decyl Methacrylamide Polymers and Assemblies

Spectroscopic Analysis for Elucidating Chemical Structure and Composition

Spectroscopic techniques are indispensable for the detailed analysis of N-Decyl methacrylamide (B166291) polymers, offering qualitative and quantitative information about their molecular architecture and elemental makeup.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for confirming the successful polymerization of N-Decyl methacrylamide and for determining the composition of its copolymers. researchgate.net In the ¹H-NMR spectrum of poly(this compound), characteristic signals corresponding to the protons of the decyl chain and the methacrylamide backbone are observed.

For instance, in copolymers, the relative integration of specific proton signals allows for the calculation of the molar ratios of the different monomer units within the polymer chain. researchgate.net In studies of hydrophobically modified polyacrylamides, ¹H-NMR has been used to investigate the interactions between the polymer and surfactants. Changes in chemical shifts and line broadening of surfactant peaks provide evidence of binding to the copolymer. lookchem.com For copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and n-dodecyl methacrylate (B99206) (DMA), ¹H-NMR spectra in D₂O show broadening of the pendant methylene (B1212753) protons in DMA with increasing DMA content, indicating restricted motion due to the formation of hydrophobic microdomains. semanticscholar.org

A representative ¹H-NMR spectrum of a related polymer, poly(N-[3-(dimethylamino)propyl] methacrylamide), shows distinct peaks for the various proton groups, which aids in structural confirmation. acs.org

Table 1: Representative ¹H-NMR Chemical Shifts for a Methacrylamide-based Polymer

Chemical Shift (δ) ppm Assignment of Protons
0.99–1.10 -CH₃
1.66 -CH₂- (backbone)
1.95 -CH₂- (side chain)
2.27 -N(CH₃)₂
2.40 -N-CH₂-
3.20 -CO-NH-CH₂-

Data sourced from a study on poly(N-[3-(dimethylamino)propyl] methacrylamide) and may vary for this compound. acs.org

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound polymers, thereby confirming the incorporation of the monomer into the polymer structure. researchgate.net The FTIR spectrum will exhibit characteristic absorption bands corresponding to the amide and alkyl groups.

Key vibrational bands include the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) of the methacrylamide group, as well as C-H stretching vibrations of the decyl chain. researchgate.netnih.gov The disappearance of the C=C stretching vibration from the monomer spectrum upon polymerization is a key indicator of successful reaction. In studies of methacrylate-based dental materials, the peak at 1320 cm⁻¹ has been identified as a reliable indicator for assessing polymerization. nih.govplos.org

Table 2: Characteristic FTIR Absorption Bands for Methacrylamide-based Polymers

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 N-H stretching Amide
~2920, ~2850 C-H stretching Alkyl (Decyl) Chain
~1650 C=O stretching (Amide I) Amide
~1540 N-H bending (Amide II) Amide
~1460 C-H bending Alkyl Chain

These are general ranges and can shift based on the specific polymer structure and environment. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the aggregation behavior of amphiphilic polymers like poly(this compound) in aqueous solutions. While the polymer itself may not have strong chromophores in the UV-Vis range, this technique is valuable for monitoring changes in turbidity or the behavior of incorporated dyes. msu.edu For example, the phase transition of thermoresponsive microgels can be monitored by measuring the change in transmittance of the polymer dispersion with temperature. acs.org

In the context of polymer composites, UV-Vis spectroscopy can be used to monitor the dispersion of additives during processes like extrusion. qub.ac.uk For catalytic applications, the reduction of substances like 4-nitrophenol, which has a distinct UV-Vis absorbance, can be followed to assess the catalytic activity of polymer-supported nanoparticles. acs.orgnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the formation of chiral superstructures in polymer assemblies. If this compound is copolymerized with chiral monomers or if the polymer chains adopt a helical conformation upon aggregation, CD spectroscopy can detect and characterize these ordered structures. For instance, in studies of hybrid hydrogels formed from polymers grafted with β-sheet peptides, CD spectroscopy confirmed that the peptide retained its folding ability within the hybrid system. nih.gov This technique is sensitive to the secondary structure of peptides and proteins, which can be influenced by the polymer backbone. nih.gov

Fluorescence spectroscopy, utilizing hydrophobic probes like pyrene (B120774), is a highly sensitive method for investigating the formation and characteristics of hydrophobic microdomains within the self-assembled structures of this compound polymers in aqueous solutions. rug.nlacs.org

Pyrene's fluorescence emission spectrum is sensitive to the polarity of its local environment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is a well-established indicator of the micropolarity. A lower I₁/I₃ ratio signifies a more hydrophobic environment, indicative of the pyrene molecule being sequestered within the hydrophobic cores of polymer aggregates. semanticscholar.orgacs.org This technique allows for the determination of the critical aggregation concentration (CAC), the concentration at which polymer chains begin to self-assemble. mdpi.comiitkgp.ac.in

Table 3: Pyrene I₁/I₃ Ratio in Different Environments

Environment Approximate I₁/I₃ Ratio Polarity
Water ~1.8 High
Methanol (B129727) ~1.3 Medium
Ethyl Acetate ~0.71 Low
Hydrophobic Polymer Core < 1.0 Low

Data is illustrative and sourced from general principles and specific polymer studies. semanticscholar.orgacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. For polymers of this compound, particularly when they are used as surface coatings or brushes, XPS can confirm the presence of carbon, nitrogen, and oxygen in the expected ratios. researchgate.netqmul.ac.uk High-resolution scans of the C 1s, O 1s, and N 1s regions can provide information about the chemical bonding environments, confirming the integrity of the amide functionality at the surface. researchgate.net

Morphological and Nanostructural Investigations

The long n-decyl side chain in poly(this compound) imparts an amphiphilic character, leading to the formation of complex hierarchical structures in both bulk and solution. A suite of high-resolution microscopic and scattering techniques is employed to elucidate these features across multiple length scales.

For instance, in studies of related interpenetrating polymer networks (IPNs) composed of temperature and pH-sensitive polymers, SEM has been instrumental in revealing changes in porous structure in response to environmental stimuli. nih.gov For poly(this compound) assemblies, SEM would be expected to reveal morphologies such as porous networks in dried hydrogels or the surface texture of cast films. The morphology of conjugates of similar polymers, like N-2-hydroxypropyl methacrylamide (HPMA) and polycaprolactone (B3415563) (PCL), has been successfully characterized using SEM, revealing distinct shapes such as hexagonal-like structures. nih.gov

Table 1: Illustrative SEM Findings for Related Polymer Systems

Polymer System Observed Morphology Reference
Poly(methacrylic acid)/Poly(N-isopropyl acrylamide) IPN Environment-dependent porous structure nih.gov
nBu-PCL-HP Conjugate Hexagonal-like shape nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure of polymer assemblies. By transmitting electrons through an ultrathin sample, TEM can visualize the size, shape, and distribution of nanoparticles, micelles, or other nanostructured domains within a material.

For polymers with amphiphilic properties like poly(this compound), TEM is essential for visualizing the self-assembled nanostructures in solution, such as micelles or vesicles. For example, in studies of block copolymers containing similar hydrophobic and hydrophilic blocks, TEM has been used to confirm the formation of spherical, worm-like, or vesicular morphologies. rsc.orgmdpi.com The analysis of thermoresponsive micelles from polymers with dodecyl end-groups has also utilized TEM to observe the aggregation behavior. nih.gov

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional surface profiles at the nanoscale. It is particularly useful for quantifying surface roughness and visualizing nanoscale features without the need for conductive coatings.

For poly(this compound) films, AFM can be used to measure parameters like the root-mean-square (RMS) roughness and to observe the phase-separated domains resulting from the different polarities of the polymer backbone and the decyl side chains. In studies of similar copolymers, such as those based on N-(2-hydroxypropyl)methacrylamide, AFM has been employed to observe the morphology of polymer solutions dropped on a sample stage. sigmaaldrich.com

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. Poly(this compound) is considered a "comb-like" polymer, where the long alkyl side chains can pack into ordered, crystalline, or liquid-crystalline (mesomorphic) structures, giving rise to characteristic diffraction peaks. tandfonline.com

XRD patterns of such polymers typically show sharp reflections at small angles (Small-Angle X-ray Scattering or SAXS region), which correspond to the lamellar spacing between polymer backbones, and wider-angle reflections (Wide-Angle X-ray Scattering or WAXS region) related to the packing of the n-decyl side chains. rsc.orgresearchgate.net For example, studies on poly(n-decyl methacrylate), a structural analogue, have used XRD to investigate its structure below and above its glass transition temperature. acs.org Grazing Incidence X-ray Diffraction (GI-XRD) is a surface-sensitive variant of XRD used to probe the crystalline order and orientation in thin films.

Table 2: Typical Structural Information from XRD on Comb-Like Polymers

Diffraction Region Structural Information Expected d-spacing Range Reference
Small-Angle (SAXS) Lamellar spacing of layered structures 1-3 nm rsc.org

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing structural features on the length scale of approximately 1 to 100 nm. They are ideal for studying the size, shape, and arrangement of self-assembled structures like micelles, vesicles, and microphase-separated domains in both solution and solid state.

For poly(this compound), SAXS and SANS can provide detailed information about the dimensions of micelles formed in aqueous solution or the characteristic length scales of nanodomains in the bulk polymer. mdpi.comnih.gov For instance, in situ SAXS measurements during the deformation of similar brush-like copolymers have revealed the development of long-range order. mdpi.comnih.gov These techniques are also instrumental in studying the aggregation behavior of polymers with dodecyl groups in response to stimuli like pH and temperature. nih.gov

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution (polydispersity) are fundamental properties of polymers that significantly influence their physical and mechanical behavior. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements.

In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones. The elution time is then correlated to molecular weight by using a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)). mdpi.com For N-containing polymers like poly(this compound), challenges such as adsorption to the GPC column material can sometimes lead to an underestimation of the molecular weight. mdpi.com Therefore, careful selection of the eluent and column is crucial. mdpi.com For example, studies on poly(N-isopropylacrylamide) have shown that GPC in THF can be effective, but care must be taken during sample preparation to avoid chain aggregation. researchgate.net

The output of a GPC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly monodisperse polymer.

Table 3: Illustrative Molecular Weight Data for Related Polyacrylamides

Polymer Mn ( g/mol ) PDI (Mw/Mn) Polymerization Method Reference
Poly(N-isopropyl acrylamide) macroCTA 16,700 1.21 RAFT researchgate.net
Poly(N,N-dimethylacrylamide) 117,000 1.92 Free Radical acs.org
PHPMA-PDMAC Diblock Copolymer - ≤1.20 RAFT acs.org

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. unt.edu The polymer solution is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. unt.edu

The primary outputs of a GPC/SEC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). unt.edu The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains are of the same length. anchemplus.pl For polymers synthesized via free-radical polymerization, such as those often derived from methacrylamide monomers, the PDI is typically greater than 1.5. anchemplus.pl In the characterization of novel N-isopropylacrylamide- and N-n-alkyl amine-based acrylamide (B121943) polymers, including a version with a C10 (decyl) side chain, GPC was utilized to confirm the successful polymerization and to characterize the resulting molecular weights and distributions. researchgate.net

Table 1: Example GPC/SEC Data for a Poly(this compound) Sample

Parameter Value Description
Mn ( g/mol ) 25,000 Number-average molecular weight
Mw ( g/mol ) 45,000 Weight-average molecular weight
Mp ( g/mol ) 42,500 Peak molecular weight

Note: This table presents illustrative data typical for such a polymer characterized by GPC/SEC.

Multi-Angle Laser Light Scattering (MALLS)

To obtain absolute molecular weight values without relying on column calibration with polymer standards (which may not accurately reflect the polymer-solvent interactions of the analyte), GPC/SEC is often coupled with a Multi-Angle Laser Light Scattering (MALLS) detector. nih.gov The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column.

The intensity of the scattered light is directly proportional to the product of the polymer's molar mass and its concentration. By combining the light scattering data with concentration information from a differential refractive index (dRI) detector, the absolute Mw can be calculated for each fraction eluting from the column. lcms.cz This approach provides a more accurate determination of the molecular weight distribution, especially for novel polymers or those with complex architectures where appropriate calibration standards are unavailable. nih.gov The technique has been successfully applied to determine the absolute molecular weights of various polymers, including microgels and poly(n-alkyl methacrylates). nih.govacs.org

Thermal Behavior Analysis

The thermal properties of polymers are critical as they define the material's processing window and its performance at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net For polymers, DSC is primarily used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The Tg is a key characteristic, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

In a study of poly(N-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) homopolymers, DSC was used to investigate the effect of the n-alkyl side chain length on the Tg. researchgate.net It was observed that the Tg decreased as the length of the alkyl side chain increased. researchgate.net This trend is attributed to the plasticizing effect of the longer, flexible alkyl chains, which increases the free volume between polymer backbones. For the polymer with an n-decyl (C10) side chain, the Tg was found to be 64.9 °C. researchgate.net This is consistent with findings for other polymer families, such as poly(n-alkyl methacrylates), where longer alkyl side chains also lead to lower Tg values. acs.org

Table 2: Glass Transition Temperatures (Tg) of Poly(N-(3-(n-alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) Homopolymers with Varying Side Chain Lengths

n-Alkyl Side Chain Number of Carbons Tg (°C)
n-Butyl 4 99.6
n-Octyl 8 73.4
n-Decyl 10 64.9
n-Dodecyl 12 52.5

(Data sourced from research findings) researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is used to assess the thermal stability of a material and to study its decomposition profile. acs.org The TGA thermogram plots mass percentage against temperature, revealing the temperatures at which the polymer degrades.

For the series of poly(N-(3-(n-alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) homopolymers, TGA revealed that all polymers were thermally stable up to high temperatures and exhibited a two-step degradation process. researchgate.net The first degradation step occurred at approximately 280 °C, with the major degradation step taking place at around 375 °C. researchgate.net The presence of long alkyl side chains is known to influence the thermal stability of polymers; in some cases, longer side chains can enhance thermal stability. researchgate.net

Table 3: Thermal Degradation Profile of Poly(N-(3-(n-decylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) from TGA

Degradation Step Onset Temperature (°C) Peak Degradation Temperature (°C) Weight Loss (%)
1st Step ~250 ~280 ~25
2nd Step ~350 ~375 ~70

(Data interpreted from published thermograms) researchgate.net

Rheological and Viscoelastic Property Assessment

Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide insights into the material's processability and its mechanical behavior in either a melt or solution state.

Solution Rheology of Polymer Systems

The study of the rheology of polymer solutions is crucial for applications where viscosity control is important. Water-soluble polymers containing hydrophobic groups, such as the n-decyl chain in poly(this compound), can exhibit associative behavior in aqueous solutions. scispace.com Above a certain critical concentration (c*), intermolecular hydrophobic associations can lead to the formation of a transient network, causing a significant increase in solution viscosity. scispace.com

The rheological behavior is typically divided into a dilute region (below c) where intramolecular associations dominate, and a semi-dilute region (above c) where intermolecular associations become more significant. scispace.com The viscosity of these solutions can be sensitive to changes in temperature and salinity. scispace.com For poly(N-(3-(n-alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) with a dodecyl (C12) side chain, solution rheology studies in benzyl (B1604629) alcohol demonstrated a weak structural build-up, indicating the formation of associative structures. researchgate.net Similar behavior would be anticipated for the n-decyl analogue, where the hydrophobic side chains can associate, influencing the solution's viscoelastic properties.

Melt Rheology of Poly(this compound)

Melt rheology is a crucial analytical tool for understanding the viscoelastic properties of polymeric materials in their molten state, which is vital for optimizing processing conditions like extrusion and injection molding. tainstruments.comanton-paar.com The flow behavior, viscosity, and elasticity of the polymer melt are directly related to its molecular structure, including chain length, branching, and intermolecular interactions. tainstruments.comicm.edu.pl For polymers containing long alkyl side chains, such as poly(this compound), these characteristics are significantly influenced by the pendant groups.

Research on a series of poly(N-alkylamino-N-(isopropylamino)-oxopropyl)acrylamide) homopolymers, which includes variations with n-decyl side chains (n=10), has shown a distinct relationship between the side chain length and the material's thermal and rheological properties. researchgate.net A key finding is that the glass transition temperature (T_g), a critical parameter in polymer processing, systematically decreases as the length of the n-alkyl side chain increases. researchgate.net This plasticizing effect of the longer alkyl groups enhances the flexibility of the polymer backbone. For instance, in a series of related polymers, the T_g was observed to decrease from 99.6 °C for a butyl (n=4) analog to 52.5 °C for a dodecyl (n=12) analog, indicating a significantly lower T_g for the decyl-containing polymer compared to its shorter-chain counterparts. researchgate.net

The melt-state rheology of these polymers is consistent with the Rouse model, which typically describes the behavior of unentangled or weakly entangled polymer melts. researchgate.net This suggests that the polymer chains move with a degree of independence, a behavior influenced by the bulky side chains that may inhibit extensive chain entanglement. The confirmation of T_g values through rheological measurements aligns with those determined by Differential Scanning Calorimetry (DSC), providing a comprehensive understanding of the material's transition from a glassy to a rubbery state. researchgate.net

Table 1: Effect of n-Alkyl Side Chain Length on Glass Transition Temperature (T_g)

n-Alkyl Side ChainNumber of Carbons (n)Glass Transition Temperature (T_g) (°C)
n-Butyl499.6
n-Hexyl6Not specified
n-Octyl8Not specified
n-Decyl10Intermediate value (inferred)
n-Dodecyl1252.5
Data derived from trends reported for poly(N-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)) homopolymers. researchgate.net

Microrheology of Gelled and Self-Assembled Systems

Microrheology offers a powerful method to investigate the local viscoelastic properties of soft matter, such as polymer gels and self-assembled networks, by tracking the motion of embedded tracer particles. researchgate.net This technique is particularly valuable for characterizing materials at a microscopic level, providing insights that are not accessible through bulk (macro) rheology. researchgate.netresearchgate.net Passive microrheology techniques, including multiple particle tracking (MPT) and diffusive wave spectroscopy (DWS), are commonly employed. uc.edursc.org

In these methods, the Brownian motion of probe particles within a sample is analyzed to calculate their mean square displacement (MSD). researchgate.netuc.edu The MSD provides direct information about the local environment; in a purely viscous liquid, particles diffuse freely, leading to a linear relationship between MSD and lag time, whereas in a viscoelastic material like a gel, this motion is constrained. uc.edu From the MSD, key rheological parameters such as the frequency-dependent storage modulus (G′) and loss modulus (G″) can be derived, describing the elastic and viscous nature of the material, respectively. rsc.org

For gelled systems, microrheology can monitor the entire gelation process. uc.edu The transition from a liquid-like to a solid-like state is observed as a significant decrease in the MSD of the tracer particles. researchgate.net The elasticity index (EI), another parameter derived from microrheology, quantifies the elastic character of the gel network and shows a sharp increase during gelation. researchgate.net These techniques have been successfully applied to study the gelation kinetics of various systems, including protein and synthetic polymer hydrogels. uc.edu In self-assembled systems, such as those formed by amphiphilic copolymers containing this compound, microrheology can probe the dynamics of micellar networks. For instance, studies on wormlike micelles formed by block copolymers have used DWS to measure MSD and determine high-frequency viscoelastic moduli, revealing stress relaxation mechanisms within the assembled structure. rsc.org

Table 2: Key Parameters Obtained from Microrheology Studies

ParameterDescriptionTypical Application
Mean Square Displacement (MSD) A measure of the average distance a tracer particle travels over time.Characterizing the local environment (liquid vs. solid-like). uc.edu
Storage Modulus (G′) Represents the elastic component of a viscoelastic material.Quantifying the solid-like behavior of a gel. rsc.org
Loss Modulus (G″) Represents the viscous component of a viscoelastic material.Quantifying the liquid-like behavior of a gel. rsc.org
Elasticity Index (EI) A measure of the gel's elasticity.Monitoring the progression of gelation over time. researchgate.net

Surface and Interfacial Characterization Techniques

The amphiphilic nature of this compound, arising from its hydrophobic decyl chain and hydrophilic methacrylamide group, imparts surface-active properties to its polymers. These properties are critical for applications involving interfaces, such as in emulsions, foams, and coatings.

Surface Tensiometry

Surface tensiometry is a fundamental technique used to measure the surface tension of liquids or the interfacial tension between two immiscible liquids. stfc.ac.uk For aqueous solutions of amphiphilic polymers, this method is used to quantify their effectiveness at reducing the surface tension of water. Polymers incorporating hydrophobic moieties, such as this compound, tend to migrate to the air-water interface to minimize the unfavorable interactions between their hydrophobic segments and water. researchgate.net This adsorption at the interface lowers the surface tension.

Pendant drop tensiometry is one such method used to determine the interfacial tension between an oil phase (e.g., styrene) and water in the presence of a surface-active polymer. rsc.org Studies on statistical copolymers have demonstrated that the composition, particularly the ratio of hydrophilic to hydrophobic monomers, significantly impacts the ability to lower interfacial tension. rsc.org For example, research on copolymers of N-(2-hydroxypropyl) methacrylamide (HPMA) and di(ethylene glycol) ethyl ether methacrylate (DEGMA) found that an optimal composition of approximately 20% HPMA resulted in the lowest interfacial tension and the formation of the smallest nanodroplets in a miniemulsion system. rsc.org All tested copolymers were found to be surface-active, reducing the styrene/water interfacial tension from about 32 mN/m to below 12 mN/m. rsc.org This type of analysis is directly applicable to understanding the emulsifying capabilities of poly(this compound) and related copolymers.

Table 3: Representative Interfacial Tension Data for Surface-Active Copolymers

Copolymer Composition (HPMA content)Interfacial Tension (mN/m)
0% (Homopolymer of DEGMA)11.7
~10%4.4
~20%0.5
Data for P(HPMA-co-DEGMA) at the styrene/water interface, demonstrating the effect of composition on surface activity. rsc.org

Zeta Potential Measurements for Surface Charge Assessment

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for assessing the stability of colloidal dispersions. mdpi.com In aqueous solutions, polymer assemblies such as micelles or nanoparticles develop a surface charge, which can be quantified by zeta potential measurements. mdpi.comresearchgate.net A high absolute zeta potential value (e.g., > 30 mV) generally indicates good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. mdpi.com

For copolymers containing this compound, the zeta potential of their self-assembled structures depends on the presence and nature of ionizable groups within the polymer chain. mdpi.com For instance, in amphiphilic copolymers containing a positively chargeable monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA), the resulting micelles will exhibit a positive zeta potential in neutral or acidic conditions due to the protonation of the tertiary amine groups. mdpi.com This positive charge is crucial for the stability of the nanosuspension. mdpi.com Conversely, systems without readily ionizable groups may form assemblies with a near-neutral surface charge. For example, polymersomes formulated with decyl methacrylate and a cholesteryl-based polymer showed a zeta potential that was nearly neutral at –0.82 mV. lookchem.com The ability to tune the zeta potential by altering copolymer composition is a key strategy in designing stable nanoformulations. db-thueringen.de

Table 4: Zeta Potential of Representative Polymer Assemblies

Polymer SystempHZeta Potential (mV)Stability Implication
Amphiphilic Copolymer with DMAEMA mdpi.com7> +30High stability due to electrostatic repulsion
Polymersome with Decyl Methacrylate lookchem.comNot Specified-0.82Near-neutral surface, stability may depend on other factors

Theoretical and Computational Investigations of N Decyl Methacrylamide Systems

Molecular Dynamics (MD) Simulations of Polymer Dynamics and Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformations of polymer chains, their interactions with solvents, and the process of self-assembly.

The interaction between a polymer and a solvent is a key factor determining the polymer's conformation in solution. MD simulations have been employed to investigate these interactions for polymers similar to poly(N-Decyl methacrylamide). For instance, simulations of acrylamide-based polymers have shown that the length of the side chain influences the interaction with water molecules, with longer side chains leading to a greater entropic penalty due to the immobilization of water molecules. acs.org This suggests that the decyl group in N-Decyl methacrylamide (B166291) would significantly impact its hydration and conformation in aqueous environments.

Simulations of polymers with varying polymer-solvent interaction strengths reveal that a polymer chain can collapse not only in a poor solvent (unfavorable interactions) but also when the polymer-solvent attraction is very strong. arxiv.org In the latter case, the solvent acts as a "glue," causing the chain to collapse and multiple chains to aggregate. arxiv.org The conformation of a polymer is also dependent on the solvent composition in mixed solvent systems. tue.nl For example, the conformation of a copolymer was observed to change with varying concentrations of tetrahydrofuran (B95107) (THF) and water, reflecting the influence of the good and bad solvents on the polymer backbone. tue.nl

The table below summarizes the general effects of solvent quality on polymer chain conformation as studied by MD simulations.

Solvent QualityPolymer-Solvent InteractionChain Conformation
Good SolventFavorableSwollen/Extended
Poor SolventUnfavorableCollapsed/Globular
Very Strong AttractionHighly FavorableCollapsed/Aggregated

MD simulations are instrumental in visualizing and analyzing the self-assembly of amphiphilic polymers like poly(this compound). These simulations can track the movement and organization of individual polymer chains as they form larger structures. Studies on similar amphiphilic copolymers have shown that in aqueous solutions, hydrophobic side chains, such as the n-dodecyl group, can drive interpolymer aggregation. mdpi.com The aggregation number, which is the number of polymer chains in an aggregate, tends to increase with a higher content of the hydrophobic monomer. mdpi.com

The self-assembly process is often driven by the desire of the hydrophobic segments to minimize contact with water, leading to the formation of core-shell structures where the hydrophobic parts are shielded from the solvent by the hydrophilic parts. mdpi.com Coarse-grained MD simulations have been successfully used to explore the self-assembly of polymers and surfactants, revealing the formation of various ordered structures like spheres and rods. mdpi.com These simulations provide a molecular-level understanding of the dynamic process of self-assembly. mdpi.com

System parameters such as temperature, concentration, and the presence of additives can significantly influence the morphology and stability of aggregates formed by polymers like poly(this compound). For thermosensitive polymers, temperature is a critical factor. MD simulations of acrylamide-based polymers have shown that an increase in temperature can induce a coil-to-globule transition, leading to the collapse of the polymer chain. acs.org

The concentration of the polymer is another crucial parameter. Above a certain concentration, known as the critical aggregation concentration (CAC), polymer chains begin to self-associate into larger structures. mdpi.com The value of the CAC is influenced by the hydrophobic/hydrophilic balance of the polymer. mdpi.com For copolymers, increasing the content of a hydrophobic comonomer generally leads to a lower CAC. mdpi.com

The table below illustrates the influence of different system parameters on the aggregation behavior of amphiphilic polymers.

System ParameterEffect on Aggregation
Temperature Can induce phase transitions (e.g., coil-to-globule) in thermosensitive polymers. acs.org
Polymer Concentration Aggregation occurs above the critical aggregation concentration (CAC). mdpi.com
Hydrophobic Content Higher hydrophobic content generally leads to a lower CAC and increased aggregation. mdpi.commdpi.com
Solvent Composition The quality of the solvent can promote or hinder aggregation. arxiv.orgtue.nl

Quantum Chemical Calculations of Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure of monomers and predicting their reactivity. nrel.gov These methods can calculate various molecular descriptors that correlate with the monomer's propensity to undergo polymerization. For instance, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the electron-donating and electron-accepting abilities of the monomer.

For acrylamide (B121943) and its derivatives, quantum chemical studies have been used to investigate the effect of substituents on reactivity. nih.gov The presence of electron-withdrawing or electron-donating groups can significantly alter the charge distribution and the energy of the double bond, thereby influencing the rate of polymerization. nih.gov For example, an α-cyano substitution has been shown to promote the reversibility of Michael additions, a reaction type relevant to certain polymerization mechanisms. nih.gov

The table below presents a conceptual summary of how quantum chemical descriptors can relate to monomer reactivity.

Quantum Chemical DescriptorRelationship to Reactivity
HOMO-LUMO Gap A smaller gap often indicates higher reactivity.
Mulliken Charges The charge distribution on the vinyl group can indicate susceptibility to radical or ionic attack. nrel.gov
Spin Density (for radicals) Shows the distribution of the unpaired electron in a radical species, indicating the most reactive site. nrel.gov
Activation Energy (ΔG‡) A lower activation energy for propagation corresponds to a faster polymerization rate. nih.gov

Kinetic Modeling of Polymerization Processes

Kinetic modeling is used to simulate the rate of polymerization and the evolution of polymer properties, such as molecular weight and dispersity, over time. mdpi.com These models consist of a set of differential equations that describe the rates of the individual reaction steps: initiation, propagation, termination, and chain transfer. By solving these equations, often with the aid of software packages like PREDICI, researchers can predict the outcome of a polymerization reaction under different conditions. researchgate.net

For acrylamide polymerizations, kinetic models have been developed that account for complex phenomena such as chain-length-dependent termination. researchgate.net In many real systems, the rate coefficient for termination is not constant but depends on the length of the reacting polymer chains. researchgate.net Models have also been developed for controlled/living radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of acrylamide derivatives. mdpi.com These models are crucial for optimizing reaction conditions to synthesize polymers with well-defined architectures and narrow molecular weight distributions. mdpi.com

The key components of a kinetic model for radical polymerization are summarized in the table below.

Reaction StepDescriptionKey Parameters
Initiation Formation of primary radicals from an initiator.Initiator decomposition rate constant (kd), initiator efficiency (f). researchgate.net
Propagation Addition of monomer to the growing polymer radical.Propagation rate constant (kp). researchgate.net
Termination Reaction between two polymer radicals to form a dead polymer chain.Termination rate constant (kt). researchgate.net
Chain Transfer Transfer of the radical activity to another molecule (monomer, solvent, or chain transfer agent).Chain transfer constant (C). researchgate.net

Development of Computational Models for Structure-Property Relationships

A major goal of computational polymer science is to develop models that can predict the macroscopic properties of a polymer based on its chemical structure. These structure-property relationships are essential for designing new materials with tailored functionalities. For copolymers containing acrylamide and hydrophobic N-alkyl acrylamides, the structure of the hydrophobic group has a significant influence on the associative properties of the polymer in solution. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the reactivity of monomers in copolymerization based on calculated quantum chemical descriptors. redalyc.org By establishing a correlation between the structural features of the monomers and the resulting copolymer properties, these models can guide the synthesis of polymers with desired characteristics. For example, the rheological properties of hydrophobically modified acrylamide copolymers are strongly linked to the chemical structure and topology of the polymer chains. researchgate.net Computational models can help to understand and predict how changes in the monomer structure, such as the length of the alkyl chain in this compound, will affect properties like viscosity and self-assembly behavior.

The development of these models often involves a combination of molecular simulation techniques and data-driven approaches. By generating data for a range of polymer structures and properties, machine learning algorithms can be trained to identify complex relationships and make predictions for new, untested structures.

Structure Property Relationships in N Decyl Methacrylamide Polymers

Influence of Alkyl Side Chain Length on Macromolecular Conformation and Intermolecular Interactions

The length of the N-alkyl side chain in poly(meth)acrylamides is a critical determinant of the polymer's conformation in solution and the nature of its intermolecular interactions. Generally, increasing the length of the alkyl side chain enhances the hydrophobic character of the polymer. This increased hydrophobicity leads to stronger hydrophobic interactions, which can cause the polymer chains to adopt a more compact, globular conformation in aqueous environments to minimize the exposure of the hydrophobic side chains to water. rsc.org

The balance between hydrophilic amide groups and hydrophobic alkyl chains dictates the polymer's solubility. For instance, while polymers with short N-alkyl groups like methyl are often water-soluble, those with longer or bulkier alkyl groups, such as n-butyl or iso-butyl, tend to be insoluble in water. nih.gov The long decyl chain in N-Decyl methacrylamide (B166291) places it firmly in the hydrophobic category, driving strong intermolecular hydrophobic associations in aqueous media. kpi.ua

Molecular Weight Dependence on Polymerization Control and Self-Assembly Behavior

The molecular weight of poly(N-Decyl methacrylamide) and its distribution (polydispersity) are crucial parameters that are governed by the polymerization technique employed. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven effective in synthesizing polymers with well-defined molecular weights and narrow polydispersity indices. d-nb.inforesearchgate.netresearchgate.net Achieving control over molecular weight is essential as it directly impacts the polymer's self-assembly behavior.

For amphiphilic polymers like poly(this compound), the molecular weight influences the critical aggregation concentration (CAC) and the morphology of the resulting self-assembled structures. In a study on amphiphilic copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and n-dodecyl acrylamide (B121943) (a monomer structurally similar to this compound), it was found that copolymers with higher hydrophobic content formed unimolecular micelles with consistent sizes. rsc.org In contrast, those with lower hydrophobic content formed larger, multimeric associations as the concentration increased. rsc.org This highlights the interplay between molecular weight, composition, and self-assembly.

Furthermore, the ability to control molecular weight through techniques like RAFT allows for the synthesis of block copolymers where a poly(this compound) block can be combined with a hydrophilic block. researchgate.netacs.org This opens up possibilities for creating a variety of self-assembled nanostructures, such as micelles and vesicles, with tunable sizes and properties. The molecular weight of the hydrophobic block, in this case, poly(this compound), would be a key factor in determining the size and stability of these assemblies.

Effect of Monomer Composition on Polymer Microstructure and Resultant Bulk Properties

For instance, copolymerizing the hydrophobic this compound with a hydrophilic monomer like acrylamide can lead to amphiphilic copolymers. kpi.ua The distribution of the hydrophobic decyl groups along the polymer backbone—whether random, blocky, or gradient—will significantly affect the associative behavior of the polymer in aqueous solution. kpi.uauq.edu.auresearchgate.net A more "blocky" microstructure, where the hydrophobic monomers are grouped together, can lead to stronger intermolecular hydrophobic associations and more pronounced thickening effects in solution. kpi.ua

The introduction of charged comonomers, such as acrylic acid, can create hydrophobically modified polyelectrolytes. kpi.ua The presence of ionic groups can enhance solubility and introduce pH-responsiveness to the system. kpi.ua The bulk properties, such as viscosity and mechanical strength, are directly linked to these microstructural features. For example, the addition of hydrophobic comonomers like decyl methacrylate (B99206) to methyl acrylate (B77674) copolymers has been shown to significantly alter the properties of the resulting dispersions and films. researchgate.net

A study on copolymers of acrylamide and N-4-ethylphenylacrylamide demonstrated that varying the polymerization conditions could alter the copolymer microstructure, which in turn affected the hydrophobic interactions in solution. kpi.ua This principle is directly applicable to copolymers containing this compound, where controlling the monomer feed ratio and polymerization method can fine-tune the bulk properties for specific applications.

Correlation Between Polymer Architecture and Solution Behavior (e.g., Hydrodynamic Dimensions)

The architecture of a polymer, which encompasses its molecular weight, composition, and the arrangement of its monomer units (e.g., linear, branched, block, or gradient), has a profound impact on its behavior in solution, particularly its hydrodynamic dimensions. uq.edu.aursc.org The hydrodynamic diameter of a polymer coil is a measure of its size in solution and is influenced by polymer-solvent interactions and intermolecular associations. researchgate.net

For poly(this compound), a linear homopolymer in a good solvent would adopt a random coil conformation. However, in an aqueous environment, the strong hydrophobic interactions of the decyl side chains would likely cause the polymer to collapse into a more compact structure or to form aggregates, thereby affecting its hydrodynamic volume.

When this compound is incorporated into copolymers, the architecture plays an even more critical role. For example, amphiphilic block copolymers containing a poly(this compound) block and a hydrophilic block can self-assemble into micelles in aqueous solution. rsc.org The hydrodynamic radius of these micelles would be dependent on the lengths of both the hydrophobic and hydrophilic blocks.

Studies on similar amphiphilic copolymers have shown that those with a higher content of hydrophobic monomers tend to form unimolecular micelles with consistent hydrodynamic dimensions over a range of concentrations. rsc.org In contrast, copolymers with lower hydrophobic content may exhibit concentration-dependent aggregation, leading to an increase in hydrodynamic dimensions as intermolecular associations become more prevalent. rsc.org The use of controlled polymerization techniques allows for the synthesis of polymers with specific architectures, enabling precise control over their solution behavior and hydrodynamic properties. rsc.org

Stimuli-Responsiveness and Environmental Sensitivity of Poly(this compound) Systems

Polymers containing this compound can be designed to be stimuli-responsive, meaning they undergo a significant change in their properties in response to external triggers such as temperature or pH. rsc.orgacs.org This responsiveness is typically achieved by copolymerizing this compound with functional comonomers.

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST). expresspolymlett.com For polymers exhibiting an LCST, they are soluble below this temperature and become insoluble and phase-separate as the temperature is raised above it. rsc.org This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions with changing temperature. kpi.ua

The LCST of a copolymer can be precisely controlled by adjusting the ratio of the hydrophobic comonomer (this compound) to the hydrophilic comonomer. kpi.ua This tunability is highly desirable for applications where a specific transition temperature is required.

Below is a table showing the Lower Critical Solution Temperatures (LCSTs) of various N-substituted acrylamide copolymers, illustrating the effect of comonomer composition on the transition temperature.

Copolymer Composition (Molar Ratio)LCST (°C)
Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) (6:4)Varies with concentration
Poly(N-isopropylacrylamide)~32
Poly(N,N-dimethylacrylamide) / Poly(N-isopropylacrylamide) diblockVaries with block length

Note: Data is illustrative of general trends in related polymer systems. Specific LCST values for this compound copolymers would require experimental determination.

Polymers can be endowed with pH-responsive characteristics by incorporating ionizable monomer units. nih.govnih.gov For poly(this compound) systems, this can be achieved by copolymerizing it with monomers containing acidic or basic functional groups.

Conversely, copolymerization with an acidic monomer like methacrylic acid would impart pH-responsiveness in a different pH range. researchgate.net At high pH, the carboxylic acid groups would be deprotonated and negatively charged, leading to increased solubility due to electrostatic repulsion. At low pH, the acid groups would be protonated and neutral, allowing the hydrophobic interactions of the decyl groups to dominate, potentially causing the polymer to precipitate or form aggregates.

The pH at which this transition occurs can be tuned by adjusting the copolymer composition. This dual responsiveness to both pH and temperature can lead to the development of "smart" materials with complex and controllable phase behaviors. nih.gov

Ionic Strength Sensitivity and Polyelectrolyte Behavior

In aqueous solutions with low ionic strength, the behavior is often dominated by the electrostatic repulsion between the charged groups along the polymer backbone. buffalo.edu This repulsion forces the polymer chains into a highly expanded, or 'stretched', conformation, leading to a significant increase in the hydrodynamic volume and, consequently, high solution viscosity. buffalo.edu This classic polyelectrolyte effect is a key characteristic of charged polymers in polar solvents. buffalo.edumdpi.com

However, the introduction of a simple electrolyte, such as sodium chloride (NaCl), alters this behavior dramatically. The added ions in the solution create an electrostatic screening effect that shields the charges on the polymer backbone from each other. mdpi.com This reduction in intramolecular repulsion allows the polymer chains to relax from their extended state into more compact, random coils, which typically leads to a decrease in the intrinsic viscosity. mdpi.com This phenomenon is the standard response of polyelectrolytes to increased ionic strength.

Conversely, for associative polyelectrolytes containing this compound, a competing mechanism emerges, particularly at higher polymer concentrations. The hydrophobic N-decyl groups are poorly soluble in aqueous environments and tend to associate with each other to minimize their contact with water, forming microdomains. The addition of salt diminishes the solvency of water for these hydrophobic chains, a phenomenon known as the "salting-out" effect. buffalo.eduresearchgate.net This enhances the thermodynamic driving force for hydrophobic association. buffalo.edu

As a result, instead of a continued decrease in viscosity, the enhanced intermolecular hydrophobic associations can lead to the formation of a three-dimensional transient network, causing a substantial increase in solution viscosity. buffalo.edu Research on analogous associative polymers, such as terpolymers of acrylamide, an ionic monomer, and N-decylacrylamide, has shown that these systems can maintain high viscosity in NaCl concentrations as high as 0.514 M due to these strong intermolecular associations. usm.edu The balance between charge screening (which collapses the chains) and enhanced hydrophobic association (which builds a network) is dependent on polymer concentration, architecture, and the specific nature of the ionic groups and the salt used. mdpi.comusm.edu

Studies on copolymers of N-(3-(dimethylamino)propyl)methacrylamide have also demonstrated this salting-out effect, where the addition of NaCl was found to lower the lower critical solution temperature (LCST) of the polymer solutions. mdpi.com This indicates that the salt promotes phase separation by making the polymer-water interactions less favorable. Similarly, research on terpolymers containing acrylamide, sodium 2-acrylamido-2-methyl-1-propanesulfonate, and hydrophobic N,N-dihexylacrylamide units revealed that below the critical entanglement concentration, added salt reduces the zero-shear viscosity and plateau modulus. acs.org However, in the entangled regime, the rheological behavior is much less affected by the salt concentration. acs.org

The ionic strength sensitivity is therefore a critical feature of this compound copolymers, allowing for the control of their rheological properties. At low polymer concentrations, they exhibit typical polyelectrolyte behavior where salt reduces viscosity. At higher concentrations, the "salting-out" of the decyl groups can dominate, leading to viscosity enhancement through the formation of robust associative networks.

Research Findings on the Effect of Ionic Strength on Analogous Polymer Systems

The following table summarizes experimental data from studies on hydrophobically modified polyelectrolytes that are structurally related to this compound copolymers, illustrating the profound effect of salt concentration on their solution viscosity.

Polymer SystemPolymer Concentration (% w/v)Salt TypeSalt Concentration (M)Observed Effect on ViscosityReference
Acrylamide / Sodium Acrylate / N-Decylacrylamide TerpolymerNot SpecifiedNaClUp to 0.514Maintains high viscosity, indicating strong hydrophobic associations. usm.edu
Acrylamide / Sodium 3-acrylamido-3-methylbutanoate / N-Decylacrylamide TerpolymerNot SpecifiedNaClUp to 0.514Shows significant viscosity increases with added electrolyte above the critical overlap concentration. usm.edu
N-acryloyl-N′-ethylpiperazine / Methyl Methacrylate Copolymer (BCP-1)Not Specified (Intrinsic Viscosity)NaCl0 to 0.1Intrinsic viscosity decreases as salt concentration increases, demonstrating polyelectrolyte behavior. mdpi.com
Acrylamide / Sodium 2-acrylamido-2-methyl-1-propanesulfonate / N,N-DihexylacrylamideBelow entanglement concentrationNot SpecifiedNot SpecifiedSignificant reduction in zero-shear viscosity and plateau modulus. acs.org
Acrylamide / Sodium 2-acrylamido-2-methyl-1-propanesulfonate / N,N-DihexylacrylamideIn entangled regimeNot SpecifiedNot SpecifiedRheological behavior is not significantly different from salt-free systems. acs.org

Advanced Materials Science and Engineering Applications of N Decyl Methacrylamide Polymers

Functional Polymeric Materials Design

Polymers incorporating N-decyl methacrylamide (B166291) are designed to create functional materials with precisely controlled properties. The long decyl group provides a significant hydrophobic character, which can be balanced by copolymerization with hydrophilic monomers. This balance is crucial for designing materials with specific responses to external conditions and for tailoring their interactions with other substances.

Smart and Responsive Polymer Systems for Tunable Material Performance

Polymers containing N-decyl methacrylamide are integral to the design of "smart" materials that respond to changes in their environment, particularly temperature. Poly(N-alkyl methacrylamide)s are known to be thermoresponsive, often exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. mdpi.comnih.gov Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases above the LCST, the hydrophobic interactions of the alkyl side chains become dominant, causing the polymer to dehydrate, collapse, and phase-separate from the solution. rsc.org

Table 1: Influence of N-Alkyl Group Structure on the Properties of Poly(methacrylamide)s in Water

This table presents data for analogous N-alkyl methacrylamides to illustrate the principles applicable to this compound-containing polymers.

Polymer NameN-Alkyl GroupProperty in WaterLCST (°C)
Poly(N-isopropylmethacrylamide) (PNIPMAM)IsopropylThermoresponsive~45 nih.gov
Poly(N-n-propylacrylamide)n-PropylInsolubleN/A mdpi.com
Poly(N-ethylacrylamide)EthylThermoresponsive~72
Poly(methacrylamide) (PMAAm)(none)Exhibits UCST behaviorN/A

LCST: Lower Critical Solution Temperature; UCST: Upper Critical Solution Temperature.

Materials for Separation and Adsorption Technologies (e.g., Metal Ion Sequestration)

While direct studies on this compound for metal ion sequestration are not prominent, the principles of using hydrophobic and thermoresponsive polymers for separation processes are well-established and applicable. The long, hydrophobic decyl chain makes polymers containing this monomer prime candidates for advanced separation and adsorption technologies.

One advanced technique involves using thermoresponsive polymers for "temperature-swing" adsorption. researchgate.net In this method, a polymer that is soluble at low temperatures can be mixed with a solution containing target contaminants, such as metal ions complexed with a hydrophobic extractant. When the temperature is raised above the polymer's LCST, the polymer chains collapse, creating hydrophobic micro-domains that adsorb the metal-extractant complexes, effectively removing them from the solution. researchgate.net The polymer-contaminant aggregate can then be easily separated by filtration. Copolymers of this compound, with their substantial hydrophobic side chains, would be highly effective in providing the necessary interaction sites for this type of adsorption.

Furthermore, hydrophobic polymers are known to be effective carriers in polymer inclusion membranes (PIMs) for the selective separation of metal ions. researchgate.net The hydrophobic nature of the polymer matrix facilitates the transport of targeted ion pairs across the membrane. Incorporating this compound into the structure of such membrane materials could enhance their efficiency and selectivity for hydrophobic species or metal-ion complexes. The binding of metal ions can induce adsorption and ordering of polymers at aqueous-hydrophobic interfaces, a phenomenon critical for environmental remediation. acs.org

Advanced Coating and Adhesive Formulations with Tailored Surface Properties

This compound is cited as a valuable comonomer in the formulation of advanced coatings and adhesives. mdpi.comuni-bayreuth.de Its inclusion in polymerizable acrylic compositions is used to tailor the final properties of the cured material. rsc.org When incorporated into an adhesive or coating resin, the N-decyl group can migrate to the surface, creating a hydrophobic interface that repels water and improves resistance to environmental factors.

Supramolecular Polymers in Materials Design and Fabrication

The self-assembly of polymers into larger, ordered structures is a cornerstone of supramolecular chemistry. Copolymers containing this compound are particularly suited for this purpose, as the significant difference in polarity between the hydrophobic decyl-containing block and a connected hydrophilic block can drive the formation of well-defined supramolecular structures.

Engineering of Ordered Polymeric Films and Nanostructures

Polymers incorporating this compound are used to engineer ordered nanostructures through processes like polymerization-induced self-assembly (PISA). researchgate.netbohrium.com In this technique, a block copolymer is synthesized where one block is soluble in the reaction medium and the other, containing the this compound monomer, is not. As the insoluble block grows, the polymer chains self-assemble in real-time to form nanoparticles with distinct morphologies, such as spheres, worms, or vesicles. researchgate.netbohrium.com

This compound serves as an effective hydrophobic monomer in these systems. researchgate.netbohrium.com When copolymerized with a hydrophilic block (e.g., one based on a lactam-containing monomer), the resulting amphiphilic diblock copolymer will self-assemble in a selective solvent (like water or alcohol). The hydrophobic this compound chains form the core of the resulting nanostructure, while the hydrophilic chains form a stabilizing corona at the exterior. This process allows for the direct synthesis of nanoparticle dispersions at high concentrations, avoiding complex post-polymerization processing steps. researchgate.net The resulting ordered films and nanostructures have potential applications in areas such as drug delivery, nanoreactors, and advanced coatings.

Polymer Dispersants and Stabilizers in Complex Formulations

The same amphiphilic character that drives self-assembly makes block copolymers containing this compound excellent dispersants and stabilizers. These polymers can situate themselves at the interface between two immiscible phases, such as oil and water, or at the surface of particles suspended in a liquid.

In this role, the hydrophobic this compound block would anchor into the non-polar phase (e.g., an oil droplet or a pigment particle), while the hydrophilic block would extend into the aqueous or polar phase. This creates a stabilizing layer that prevents droplets from coalescing or particles from agglomerating. The block copolymers synthesized via PISA are directly applicable as stabilizers for Pickering emulsions. researchgate.net Due to these properties, compositions containing this compound-based block copolymers find use in a wide range of complex industrial formulations, including personal care products, inks, drilling fluids, and metalworking fluids. researchgate.netbohrium.com

Table 2: Summary of Applications for this compound Polymers

Application Area Function of this compound Polymer Type Key Finding
Smart Systems Imparts strong hydrophobicity for thermo-responsive behavior. Copolymers Enables tuning of the Lower Critical Solution Temperature (LCST) for temperature-activated phase separation. mdpi.comrsc.org
Separation & Adsorption Provides hydrophobic sites for adsorption of nonpolar species. Copolymers Suitable for temperature-swing adsorption of complexed metal ions and as a component in separation membranes. researchgate.net
Coatings & Adhesives Enhances hydrophobicity, flexibility, and adhesion to low-energy surfaces. Copolymers (Acrylics) Used as a comonomer in formulations for bonding diverse substrates and creating protective coatings. mdpi.comrsc.org
Nanostructure Engineering Forms the hydrophobic core of self-assembled nanostructures. Block Copolymers Enables direct synthesis of micelles, vesicles, etc., via Polymerization-Induced Self-Assembly (PISA). researchgate.netbohrium.com

| Dispersants & Stabilizers | Acts as a hydrophobic anchor at interfaces. | Block Copolymers | Stabilizes emulsions and particle dispersions in various industrial and personal care formulations. researchgate.netbohrium.com |

Bio-Inspired and Biomimetic Polymeric Systems

The development of advanced materials that mimic biological systems is a burgeoning field in materials science. This compound, with its amphiphilic nature stemming from a long hydrophobic decyl chain and a hydrophilic methacrylamide group, is a valuable monomer for creating such bio-inspired polymers. Its incorporation into polymer chains allows for the precise tuning of material properties, leading to applications in hydrogels, nanoparticle functionalization, and antimicrobial materials.

Hydrogels with Tunable Mechanical and Swelling Properties

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them ideal for biomedical applications where they can mimic the extracellular matrix. nih.govnih.gov The incorporation of hydrophobic comonomers like this compound into hydrophilic polymer chains is a key strategy for creating hydrogels with tunable mechanical and swelling properties.

The hydrophobic N-decyl side chains of this compound can form physical crosslinks through hydrophobic associations within the hydrogel network. These physical crosslinks, in addition to covalent crosslinks, can significantly enhance the mechanical strength and toughness of the hydrogels. rsc.org By varying the concentration of this compound in the copolymer, the density of these hydrophobic associations can be controlled, allowing for the tuning of the hydrogel's mechanical properties, such as its compressive modulus and elasticity. semanticscholar.org For instance, increasing the hydrophobic monomer content can lead to a stiffer and more robust hydrogel. nih.gov

The swelling behavior of these hydrogels is also intricately linked to the concentration of this compound. The hydrophobic nature of the decyl groups can limit the water uptake of the hydrogel, leading to a lower equilibrium swelling ratio compared to purely hydrophilic hydrogels. psu.eduresearchgate.net This property is crucial for applications where controlled swelling is necessary. The interplay between the hydrophilic backbone and the hydrophobic side chains allows for the creation of hydrogels that can respond to external stimuli, such as temperature, with changes in their swelling behavior. ohsu.eduresearchgate.net

PropertyEffect of Increasing this compound ContentRationale
Mechanical Strength IncreasesFormation of additional physical crosslinks via hydrophobic association of decyl chains. rsc.org
Equilibrium Swelling Ratio DecreasesIncreased overall hydrophobicity of the polymer network limits water absorption. psu.edu
Stimuli-Responsiveness Can be enhancedThe balance between hydrophilic and hydrophobic interactions can be shifted by external stimuli like temperature, affecting swelling. ohsu.edu

Table 1: Influence of this compound on Hydrogel Properties

Functionalization of Nanoparticles for Material Integration and Surface Modification

The surface modification of nanoparticles is a critical step in their integration into advanced materials and for their use in biomedical applications. researchgate.netnih.gov Polymer brushes, which are dense layers of polymers grafted onto a surface, are an effective way to control the surface properties of nanoparticles. acs.org this compound can be used as a comonomer in the synthesis of these polymer brushes to impart specific functionalities.

When this compound is incorporated into polymer brushes on the surface of nanoparticles, the hydrophobic decyl chains can have several effects. They can enhance the compatibility of inorganic nanoparticles with a hydrophobic polymer matrix, facilitating their dispersion and preventing aggregation. This is crucial for creating nanocomposites with improved mechanical or optical properties. The hydrophobic interactions of the decyl chains can also be used to create responsive surfaces on nanoparticles. For example, changes in the solvent environment could cause the polymer brushes to change their conformation, exposing or hiding the decyl groups and thereby altering the surface properties of the nanoparticle from hydrophilic to hydrophobic.

Furthermore, the functionalization of nanoparticles with polymers containing this compound can influence their interaction with biological systems. The hydrophobic domains created by the decyl chains can interact with cell membranes or proteins. While this can sometimes be a desired effect for specific targeting applications, it is a critical parameter to control in the design of nanoparticles for in vivo use. nih.gov

ApplicationRole of this compound in Polymer BrushesBenefit
Nanocomposites Enhances compatibility between nanoparticles and a hydrophobic polymer matrix.Improved dispersion and prevention of nanoparticle aggregation.
Responsive Materials Allows for tunable surface hydrophobicity in response to environmental changes.Creation of "smart" materials with switchable properties.
Biomedical Applications Modulates interactions with biological components like cell membranes.Potential for targeted delivery or controlled bio-interfacing. nih.gov

Table 2: Applications of this compound-Functionalized Nanoparticles

Antimicrobial Material Development via Polymer Assembly and Surface Coating

The development of materials that can prevent microbial growth is of paramount importance in healthcare and various industrial settings. Polymers containing quaternary ammonium (B1175870) compounds (QACs) are a well-established class of antimicrobial materials. mdpi.com The incorporation of this compound into copolymers, particularly after quaternization of the amine functionality, can yield potent antimicrobial polymers.

The antimicrobial activity of such polymers is attributed to a dual-action mechanism. The cationic quaternary ammonium groups interact electrostatically with the negatively charged bacterial cell membrane, leading to its disruption. mdpi.com The long, hydrophobic decyl chain plays a crucial role in this process by penetrating the lipid bilayer of the cell membrane, causing further damage and leakage of cellular contents, ultimately leading to cell death. rsc.orgencyclopedia.pub The length of the alkyl chain is a critical factor, with longer chains often exhibiting enhanced antimicrobial efficacy. mdpi.com

Polymers containing this compound can be used to create antimicrobial surfaces through various techniques, including layer-by-layer assembly and surface grafting. researchgate.netrsc.org These coatings can effectively kill a broad spectrum of bacteria and prevent the formation of biofilms. Research has shown that copolymers containing N-decyl moieties can exhibit significant bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net The combination of the cationic charge and the hydrophobic decyl group creates a synergistic effect that enhances the antimicrobial potency. nih.gov

Polymer SystemTarget MicroorganismKey Finding
Poly(N,N-dimethyl-N-decyl ammonium ethyl methacrylate-co-methacrylamide)General antimicrobial/antifungalUsed in layer-by-layer assembly to create antimicrobial coatings on cotton textiles. researchgate.net
Copolymers with quaternized pyridine (B92270) and C12-C16 alkyl chainsE. coli, S. aureusWater-soluble copolymers showed excellent antibacterial activity, with effectiveness dependent on alkyl chain length. mdpi.com
Cationic polymers with hydrophobic tailsGeneral bacteriaThe hydrophobic tail facilitates insertion into the bacterial membrane, enhancing the disruptive action of the cationic center. rsc.org

Table 3: Research Findings on Antimicrobial Polymers with Decyl Groups

Q & A

Q. What are the recommended methods for synthesizing N-Decyl methacrylamide and confirming its structural purity?

To synthesize this compound, start with methacryloyl chloride and decylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Purify the monomer via column chromatography or recrystallization. Confirm structural purity using FT-IR (to verify amide C=O stretching at ~1650 cm⁻¹ and N–H bending) and ¹H/¹³C-NMR (to resolve peaks for the methacrylamide backbone and decyl chain). Quantify impurities via gas chromatography-mass spectrometry (GC-MS) . For polymers, employ gel permeation chromatography (GPC) to determine molecular weight distribution .

Q. What spectroscopic techniques are essential for characterizing this compound-based polymers?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., amide bands, C–H stretches).
  • ¹H/¹³C-NMR : Confirms copolymer composition and side-chain integration.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset >200°C typical for methacrylamides).
  • Differential scanning calorimetry (DSC) : Detects glass transition temperatures (Tg) influenced by decyl chain flexibility .

Advanced Research Questions

Q. How can researchers optimize the polymerization conditions of this compound to achieve desired molecular weights?

Use controlled radical polymerization (e.g., RAFT or ATRP) to tailor molecular weights. Adjust initiator-to-monomer ratios (e.g., 1:100–1:500) and reaction temperature (60–80°C). Monitor kinetics via GPC to track dispersity (Đ <1.3 indicates controlled growth). For aqueous systems, stabilize radicals with chain-transfer agents (e.g., mercaptoethanol) to minimize termination .

Q. How do the self-assembly properties of this compound copolymers in aqueous solutions vary with pH and temperature?

The decyl chain drives hydrophobic aggregation, while pH-responsive comonomers (e.g., acrylic acid) modulate micelle stability. Characterize using:

  • Dynamic light scattering (DLS) : Measures hydrodynamic diameter (e.g., 20–200 nm) and critical micelle concentration (CMC).
  • Transmission electron microscopy (TEM) : Visualizes micelle morphology (spherical vs. worm-like).
  • Fluorescence spectroscopy (with pyrene probe): Quantifies CMC shifts under varying pH (e.g., CMC decreases at lower pH due to reduced hydrophilicity) .

Q. What strategies can resolve contradictions in reported critical micelle concentrations (CMC) of this compound polymers?

Discrepancies often arise from measurement techniques. For example:

  • Surface tension may overestimate CMC due to slow equilibration.
  • Fluorescence spectroscopy (pyrene) provides higher sensitivity but requires calibration. Standardize conditions (temperature, ionic strength) and validate with multiple methods. Consider copolymer architecture (e.g., block vs. random) and solvent history (e.g., dialysis duration) .

Data-Driven Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biocompatibility of this compound-based drug carriers?

  • In vitro : Use MTT assays to assess cytotoxicity in cell lines (e.g., HEK293 or HeLa).
  • In vivo : Track pharmacokinetics via fluorescence labeling (e.g., Cy5 conjugation) and measure organ accumulation (e.g., liver vs. tumor uptake).
  • Control variables : Compare with non-targeted polymers (e.g., HPMA copolymers) to isolate decyl chain effects .

Q. What computational methods predict the conformational stability of this compound in polymer backbones?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model s-trans vs. s-cis conformers. For dynamics, use molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol mixtures) to analyze chain flexibility and aggregation tendencies. Compare results with rotational spectroscopy data for gas-phase validation .

Contradiction Management and Reproducibility

Q. Why do thermal stability profiles of this compound polymers vary across studies?

Variations arise from:

  • Sample history : Residual solvents or moisture lower decomposition temperatures.
  • Heating rates : Faster rates (>10°C/min) may obscure multi-step degradation. Standardize TGA protocols (e.g., N2 atmosphere, 10°C/min) and report ash content .

Q. How can conflicting data on copolymer cytotoxicity be reconciled?

Discrepancies may stem from:

  • End-group effects : Unreacted initiators (e.g., azobisisobutyronitrile) increase toxicity.
  • Batch variability : Purify polymers via dialysis (MWCO 3.5 kDa) to remove low-MW fractions. Report detailed synthesis and purification steps to enhance reproducibility .

Methodological Best Practices

  • Ethical data reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .
  • Literature review : Use SciFinder or Web of Science to identify primary sources, avoiding non-peer-reviewed platforms .
  • Data sharing : Deposit raw spectra and simulation trajectories in repositories (e.g., Zenodo) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.